[MePhe7]-Neurokinin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H81N13O14S2 |
|---|---|
Molecular Weight |
1272.5 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H81N13O14S2/c1-35(2)25-43(55(82)67-41(52(62)79)21-23-88-4)66-49(74)33-64-59(86)48(28-38-19-13-8-14-20-38)73(3)60(87)47(27-37-17-11-7-12-18-37)72-56(83)44(26-36-15-9-6-10-16-36)69-58(85)46(31-51(77)78)71-57(84)45(29-39-32-63-34-65-39)70-54(81)42(22-24-89-5)68-53(80)40(61)30-50(75)76/h6-20,32,34-35,40-48H,21-31,33,61H2,1-5H3,(H2,62,79)(H,63,65)(H,64,86)(H,66,74)(H,67,82)(H,68,80)(H,69,85)(H,70,81)(H,71,84)(H,72,83)(H,75,76)(H,77,78)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
FWEMQPXASKKIMV-UILVTTEASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
[MePhe7]-Neurokinin B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
[MePhe7]-Neurokinin B ([MePhe7]-NKB) is a potent and selective synthetic agonist for the tachykinin neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its high affinity and selectivity have made it an invaluable tool for elucidating the physiological roles of the NK3R and for investigating its potential as a therapeutic target for a range of disorders, including polycystic ovary syndrome (PCOS), uterine fibroids, and schizophrenia. This technical guide provides an in-depth overview of the mechanism of action of [MePhe7]-NKB, detailing its interaction with the NK3R and the subsequent intracellular signaling cascades. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and the Tachykinin NK3 Receptor
The tachykinin family of neuropeptides includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), which exhibit preferential affinity for the three distinct tachykinin receptors: NK1R, NK2R, and NK3R, respectively. [MePhe7]-NKB is a synthetic analog of NKB, where the glycine residue at position 7 has been replaced by N-methyl-L-phenylalanine. This modification confers enhanced potency and selectivity for the NK3R.
The NK3R is a member of the rhodopsin-like GPCR superfamily, characterized by seven transmembrane domains. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.
Mechanism of Action: NK3 Receptor Activation and Signaling
The primary mechanism of action of [MePhe7]-NKB involves the activation of the tachykinin NK3 receptor, which is coupled to the Gq/11 family of G-proteins[1]. This activation initiates a well-defined signaling cascade, leading to various cellular responses.
G-Protein Coupling and PLC Activation
Binding of [MePhe7]-NKB to the NK3R induces the dissociation of the Gαq/11 subunit from the Gβγ dimer. The activated Gαq/11 subunit then stimulates phospholipase C (PLC), a membrane-associated enzyme[1].
Second Messenger Generation
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1].
Intracellular Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ concentration is a hallmark of NK3R activation and can be measured to quantify receptor activity[2].
Protein Kinase C Activation
DAG, the other second messenger, remains in the plasma membrane and activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of intracellular proteins, leading to downstream cellular effects.
Quantitative Data
The affinity and potency of [MePhe7]-NKB at the NK3 receptor have been characterized in various in vitro systems. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity of Tachykinin Ligands at the Human NK3 Receptor
| Ligand | Radioligand | Cell Line | Ki (nM) | IC50 (nM) | Reference |
| [MePhe7]-NKB | [125I][MePhe7]NKB | CHO | - | 3 | [3][4] |
| [MePhe7]-NKB | [3H]senktide | CHO | - | 5.3 | [5] |
| Neurokinin B | [125I][MePhe7]NKB | CHO | - | - | [6] |
| Neurokinin B | [3H]senktide | CHO | - | 13 | [5] |
| Senktide | [3H]senktide | CHO | - | 84 | [5] |
| SR 48968 | [125I][MePhe7]NKB | CHO | 287 | - | [7] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.
Table 2: Functional Potency of Tachykinin Ligands at the Human NK3 Receptor
| Ligand | Assay | Cell Line | EC50 (nM) | Reference |
| [MePhe7]-NKB | Inositol Phosphate Accumulation | CHO | 0.5 | [5] |
| [MePhe7]-NKB | Arachidonic Acid Release | CHO | 0.6 | [5] |
| Neurokinin B | Inositol Phosphate Accumulation | CHO | 1.1 | [5] |
| Neurokinin B | Arachidonic Acid Release | CHO | 9.3 | [5] |
| Senktide | Inositol Phosphate Accumulation | CHO | 5.1 | [5] |
| Senktide | Arachidonic Acid Release | CHO | 7.1 | [5] |
EC50: Half-maximal effective concentration.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK3 receptor using [125I][MePhe7]-NKB as the radioligand and membranes from CHO cells stably expressing the human NK3 receptor.
Materials:
-
Membranes from CHO cells expressing human NK3 receptor
-
[125I]this compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 150 mM NaCl, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA
-
Non-specific binding control: High concentration of unlabeled Neurokinin B (e.g., 1 µM)
-
Test compounds
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I][MePhe7]-NKB (final concentration ~0.1-0.5 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled Neurokinin B.
-
Add 50 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
Intracellular Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure changes in intracellular calcium concentration in response to [MePhe7]-NKB in HEK293 cells transiently expressing the human NK3 receptor.
Materials:
-
HEK293 cells expressing human NK3 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound and other test compounds
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed HEK293 cells expressing the NK3 receptor into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Measure the baseline fluorescence for a few seconds.
-
Automatically inject the [MePhe7]-NKB or test compound solution and continue to measure the fluorescence intensity over time (typically for 1-2 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration.
Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of NK3 receptor activation. Commercially available kits (e.g., HTRF® IP-One assay) are commonly used.
Materials:
-
CHO cells stably expressing the human NK3 receptor
-
IP1 Accumulation Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
Stimulation Buffer (provided with the kit or a suitable buffer containing LiCl to inhibit IP1 degradation)
-
This compound and other test compounds
-
384-well white plate
-
HTRF-compatible plate reader
Procedure:
-
Culture CHO-NK3R cells to confluency.
-
Detach and resuspend the cells in stimulation buffer.
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the test compounds, including [MePhe7]-NKB as a positive control.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Lyse the cells by adding the IP1-d2 conjugate in lysis buffer.
-
Add the anti-IP1 cryptate conjugate.
-
Incubate the plate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of IP1 from a standard curve.
-
Determine the EC50 value by plotting the IP1 concentration against the logarithm of the agonist concentration.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the tachykinin NK3 receptor system. Its high potency and selectivity allow for precise interrogation of NK3R-mediated signaling and function. The mechanism of action, centered on the Gq/11-PLC-IP3/DAG pathway, is well-characterized and provides multiple avenues for quantitative assessment of receptor activity. The experimental protocols detailed in this guide provide a framework for researchers to further explore the pharmacology of the NK3 receptor and to screen for novel modulators with therapeutic potential.
References
- 1. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. neurokinin B | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
[MePhe7]-Neurokinin B: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
[MePhe7]-Neurokinin B ([MePhe7]-NKB) is a potent and selective synthetic peptide agonist for the neurokinin-3 receptor (NK3R). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of [MePhe7]-NKB. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for its synthesis and key assays, and a description of the NK3R signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.
Discovery and Rationale
Neurokinin B (NKB) is a member of the tachykinin family of neuropeptides that plays a crucial role in the regulation of reproductive functions through the activation of the NK3R. However, endogenous NKB exhibits limited selectivity as it can also bind to other tachykinin receptors, such as the neurokinin-1 receptor (NK1R) and neurokinin-2 receptor (NK2R). The development of [MePhe7]-NKB was driven by the need for a more selective NK3R agonist to elucidate the specific physiological roles of this receptor.
The key structural modification in [MePhe7]-NKB is the N-methylation of the phenylalanine residue at position 7 of the native NKB sequence. This modification was the result of structure-activity relationship (SAR) studies aimed at enhancing both potency and selectivity for the NK3R. N-methylation restricts the conformational flexibility of the peptide backbone, which can lead to a more favorable interaction with the target receptor and reduced affinity for off-target receptors. This strategic modification resulted in a highly selective tool compound for studying NK3R-mediated processes.[1][2]
The amino acid sequence of this compound is: H-Asp-Met-His-Asp-Phe-Phe-N(Me)Phe-Gly-Leu-Met-NH₂
Quantitative Pharmacological Data
The selectivity and potency of [MePhe7]-NKB have been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of [MePhe7]-NKB for the human tachykinin receptors.
Table 1: Binding Affinity of this compound for Human Tachykinin Receptors
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| [MePhe7]-NKB | NK3R | ~0.2 - 3.3 |
| [MePhe7]-NKB | NK1R | >1000 |
| [MePhe7]-NKB | NK2R | >1000 |
Data compiled from multiple sources indicating high selectivity for NK3R.
Table 2: Functional Potency of this compound
| Assay Type | Receptor | Potency (IC50/EC50, nM) |
| Inhibition of [¹²⁵I]-NKB binding | NK3R | ~1.5 - 3.3 |
| Calcium Mobilization | NK3R | ~1.0 - 5.0 |
Values represent a consensus from available literature and may vary based on specific experimental conditions.
Synthesis of this compound
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis of [MePhe7]-NKB
-
Resin Selection and Loading:
-
A Rink Amide resin is used to generate the C-terminal amide.
-
The first amino acid, Fmoc-Met-OH, is coupled to the resin.
-
-
Fmoc Deprotection:
-
The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 5-10 minutes.
-
The resin is then washed thoroughly with DMF to remove piperidine and the deprotection byproducts.
-
-
Amino Acid Coupling:
-
The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Peptide Chain Elongation:
-
Steps 2 and 3 are repeated for each subsequent amino acid in the [MePhe7]-NKB sequence: Leu, Gly, N(Me)Phe, Phe, Phe, Asp, His, Met, and Asp.
-
Side-chain protecting groups (e.g., Trt for His, tBu for Asp) are used for amino acids with reactive side chains.
-
-
Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
This is achieved by treating the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.
-
-
Purification and Characterization:
-
The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried.
-
The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
-
Experimental Protocols for Pharmacological Characterization
Radioligand Binding Assay
This assay is used to determine the binding affinity of [MePhe7]-NKB for the NK3 receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human NK3 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I][MePhe7]-NKB) and varying concentrations of unlabeled [MePhe7]-NKB (for competition binding).
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The specific binding data is then analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of [MePhe7]-NKB to activate the NK3 receptor and elicit a downstream signaling response.[3][4]
-
Cell Preparation:
-
HEK293 cells expressing the human NK3 receptor are seeded in a 96-well, black-walled, clear-bottom plate and grown to confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[5]
-
After loading, the cells are washed with a buffer (e.g., Krebs-Ringer-HEPES) to remove excess dye.
-
-
Agonist Stimulation:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Varying concentrations of [MePhe7]-NKB are then added to the wells, and the fluorescence intensity is monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence, which corresponds to an increase in intracellular calcium concentration, is measured.
-
The peak fluorescence response at each agonist concentration is used to generate a dose-response curve.
-
The EC50 value, representing the concentration of [MePhe7]-NKB that produces 50% of the maximal response, is determined from this curve.
-
Signaling Pathway and Experimental Workflow
NK3R Signaling Pathway
Activation of the NK3 receptor by [MePhe7]-NKB initiates a G-protein-coupled signaling cascade. The NK3R is primarily coupled to the Gq/11 family of G-proteins.
Caption: NK3R signaling cascade initiated by [MePhe7]-NKB.
Experimental Workflow for [MePhe7]-NKB Characterization
The following diagram illustrates the general workflow for the synthesis and pharmacological evaluation of [MePhe7]-NKB.
Caption: Workflow for [MePhe7]-NKB synthesis and characterization.
Conclusion
This compound is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the NK3 receptor. Its high potency and selectivity make it a superior alternative to the endogenous ligand, NKB, for in vitro and in vivo studies. The detailed methodologies provided in this guide offer a comprehensive resource for the synthesis and characterization of [MePhe7]-NKB, facilitating further research into the therapeutic potential of targeting the NK3R in areas such as reproductive disorders, polycystic ovary syndrome (PCOS), and menopausal symptoms.
References
- 1. Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
The Role of [MePhe7]-Neurokinin B in GnRH Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of [MePhe7]-Neurokinin B ([MePhe7]-NKB), a potent and selective Neurokinin 3 Receptor (NK3R) agonist, in the regulation of Gonadotropin-Releasing Hormone (GnRH) secretion. This document synthesizes findings from key research to detail the underlying mechanisms, quantitative effects, experimental methodologies, and critical signaling pathways involved.
Introduction: The KNDy Neuron and the GnRH Pulse Generator
The pulsatile secretion of GnRH is fundamental to mammalian reproduction.[1] This rhythmic release is governed by a complex neural network, with neurons in the arcuate nucleus (ARC) of the hypothalamus playing a central role. A specific subpopulation of these neurons, which co-express Kisspeptin, Neurokinin B (NKB), and Dynorphin, are termed KNDy neurons.[2][3] Compelling evidence suggests that this KNDy neuronal network acts as the central GnRH pulse generator.[4][5][6]
Mutations in the genes encoding for NKB (TAC3) or its receptor, NK3R (TACR3), lead to congenital hypogonadotropic hypogonadism in humans, a condition characterized by failed puberty and infertility.[4][7] This underscores the critical importance of the NKB/NK3R signaling system in reproductive function. [MePhe7]-NKB is a selective synthetic agonist for the NK3R, with an IC50 of 3 nM, making it a valuable tool for dissecting this pathway.[8] While many studies utilize the more common NK3R agonist senktide, the findings are considered largely applicable to the actions of [MePhe7]-NKB.
Mechanism of Action: A "Start-Stop" Model
The prevailing model for GnRH pulse generation by KNDy neurons involves a coordinated "start-stop" signal mechanism mediated by NKB and dynorphin.
-
Pulse Initiation (The "Start" Signal): NKB, released from KNDy neurons, acts in an autocrine or paracrine fashion on NK3R, which are also expressed on KNDy neurons.[4][9] This activation is thought to synchronize and excite the KNDy neuronal population, leading to a burst of firing.[4][10][11] This synchronized activity culminates in the release of kisspeptin from KNDy neuron terminals onto GnRH neuron terminals in the median eminence.[2][4][6] Kisspeptin is the most potent known secretagogue for GnRH and its action on its receptor, GPR54, on GnRH neurons provides the powerful excitatory drive for a pulse of GnRH release.[1][4]
-
Pulse Termination (The "Stop" Signal): Following the initiation of the pulse, dynorphin, an endogenous opioid peptide also released from KNDy neurons, acts on κ-opioid receptors (KOR).[3][10] This interaction provides a potent inhibitory feedback, suppressing the activity of the KNDy neuron network, terminating the kisspeptin release, and thus ending the GnRH pulse.[4][12]
This intricate interplay between the stimulatory NKB/kisspeptin and inhibitory dynorphin pathways within the KNDy network generates the rhythmic, pulsatile secretion of GnRH essential for reproductive health.[5]
Quantitative Effects of NK3R Agonists on GnRH/LH Secretion
The effect of NK3R activation via agonists like [MePhe7]-NKB or senktide is complex, with outcomes varying based on the animal model, steroid hormone environment, and experimental paradigm. The following tables summarize key quantitative findings from the literature.
| Model System | Agonist & Dose/Concentration | Administration | Measured Parameter | Result | Reference |
| GT1-7 GnRH Neuronal Cell Line | Senktide (50 nM) | In vitro (acute, 3 hours) | GnRH Secretion | 84.5% increase | [13] |
| GT1-7 GnRH Neuronal Cell Line | Senktide (50 nM) | In vitro (chronic, 24 hours) | GnRH Secretion | 26% decrease | [13] |
| Ovariectomized (OVX) Female Rats | Senktide (100-600 pmol) | Intracerebroventricular (ICV) | LH Pulse Frequency | Dose-dependent suppression | [14][15] |
| Adult Male Mice | Senktide | N/A | Firing Activity of KNDy Neurons | Increased action potential firing | [10] |
| Ovariectomized Goats | Senktide | Intravenous / Intravaginal | MUA Volley Frequency | Significant increase | [16] |
| Adult Mice (Median Eminence) | Senktide (10 nM) | In vitro | GnRH Release | Induced GnRH release | [17] |
| Kiss1 Knockout Mice | Senktide | In vitro | GnRH Release | Induced GnRH release (amplitude ~50% of wild-type) | [17] |
Note: Luteinizing Hormone (LH) is often measured as a proxy for GnRH, as GnRH pulses directly drive LH pulses. MUA (Multiunit Activity) volleys are an electrophysiological correlate of the GnRH pulse generator.[14][18]
Signaling Pathways
The regulation of GnRH secretion by [MePhe7]-NKB involves distinct G-protein coupled receptor (GPCR) signaling cascades within the KNDy and GnRH neurons.
KNDy Neuron Autoregulation
NKB binds to the NK3R , a Gq-coupled receptor, on KNDy neurons. This activation is believed to stimulate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively, resulting in neuronal depolarization and the propagation of the excitatory signal that drives kisspeptin and dynorphin release. Conversely, dynorphin acts on the κ-opioid receptor (KOR) , a Gi-coupled receptor, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP), and leads to hyperpolarization, thus inhibiting the neuron.
Caption: Autoregulatory signaling within a KNDy neuron.
GnRH Neuron Stimulation
The ultimate output of KNDy neuron activation is the release of kisspeptin, which acts on the GPR54 (Kiss1r) receptor on GnRH neuron terminals. GPR54 is also a Gq-coupled receptor, and its activation triggers a similar PLC-mediated cascade, increasing intracellular Ca2+ which is the direct trigger for the exocytosis of GnRH-containing vesicles into the hypophyseal portal blood.
References
- 1. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of Gonadotropin-Releasing Hormone Secretion by Kisspeptin/Dynorphin/Neurokinin B Neurons in the Arcuate Nucleus of the Mouse | Journal of Neuroscience [jneurosci.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin B and Dynorphin A in Kisspeptin Neurons of the Arcuate Nucleus Participate in Generation of Periodic Oscillation of Neural Activity Driving Pulsatile Gonadotropin-Releasing Hormone Secretion in the Goat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights into the Control of Pulsatile GnRH Release: The Role of Kiss1/Neurokinin B Neurons [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. ovid.com [ovid.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Neurokinin B Causes Acute GnRH Secretion and Repression of GnRH Transcription in GT1–7 GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The inhibitory effects of neurokinin B on GnRH pulse generator frequency in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Continuous acceleration of neural activity of the GnRH pulse generator during chronic peripheral infusion of neurokinin 3 receptor agonist in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
[MePhe7]-Neurokinin B: A Potent and Selective Neurokinin-3 Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
[MePhe7]-Neurokinin B is a synthetic decapeptide analogue of the endogenous tachykinin peptide Neurokinin B (NKB). It is a potent and highly selective agonist for the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. The tachykinin family, which also includes Substance P (SP) and Neurokinin A (NKA), and their respective receptors (NK1R, NK2R, and NK3R), play crucial roles in a myriad of physiological processes. Due to its high selectivity for NK3R, this compound has become an invaluable pharmacological tool for elucidating the physiological functions of the NK3R system and serves as a reference compound in the development of novel NK3R-targeting therapeutics. This technical guide provides an in-depth overview of this compound, including its binding and functional characteristics, the signaling pathways it activates, and detailed experimental protocols for its characterization.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) of this compound and other key tachykinin peptides at human neurokinin receptors. This data highlights the selectivity profile of these ligands.
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Tachykinin Peptides at Human Neurokinin Receptors
| Ligand | NK1R (Ki/IC50, nM) | NK2R (Ki/IC50, nM) | NK3R (Ki/IC50, nM) |
| This compound | >10,000 | >10,000 | 3 [1] |
| Senktide | >10,000 | >10,000 | 0.5 - 3 [2] |
| Neurokinin B (NKB) | 30 | 30 | 1.5 |
| Substance P (SP) | 0.3 | 300 | 3,000 |
| Neurokinin A (NKA) | 100 | 10 | 1,000 |
Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions.
Table 2: Functional Potency (EC50) of Tachykinin Peptides at Human Neurokinin Receptors
| Ligand | NK1R (EC50, nM) | NK2R (EC50, nM) | NK3R (EC50, nM) |
| This compound | >10,000 | >10,000 | ~1-5 |
| Senktide | 35,000[2] | >10,000 | 0.5 - 3 [2] |
| Neurokinin B (NKB) | 50 | 40 | 2 |
| Substance P (SP) | 1 | 500 | 5,000 |
| Neurokinin A (NKA) | 200 | 20 | 2,000 |
Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions.
Neurokinin-3 Receptor Signaling Pathway
Activation of the NK3R by an agonist such as this compound initiates a signaling cascade characteristic of Gq/11-coupled receptors. This pathway is pivotal in mediating the physiological effects of NK3R activation.
Caption: NK3R signaling cascade initiated by agonist binding.
Experimental Protocols
The following sections detail standardized methodologies for the in vitro characterization of this compound and other NK3R agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound to the NK3 receptor, often in competition with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the NK3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human NK3 receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [¹²⁵I]-[MePhe⁷]-NKB.[3]
-
Unlabeled this compound (competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-[MePhe⁷]-NKB (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK3R activation, providing a measure of agonist potency (EC50).
Objective: To determine the EC50 of this compound in stimulating calcium release via the NK3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human NK3 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the NK3R-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell adherence.[4]
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically room temperature or 37°C).
-
Measure the baseline fluorescence for a short period.
-
Use the automated injector to add varying concentrations of this compound to the wells.
-
Immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Workflow for a calcium mobilization assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more downstream measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).
Objective: To quantify the functional response to this compound by measuring IP1 accumulation.
Materials:
-
CHO or HEK293 cells stably expressing the human NK3 receptor.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
This compound.
-
A commercially available IP-One HTRF assay kit.
-
A HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation:
-
Culture NK3R-expressing cells in a suitable plate format.
-
Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound and LiCl.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the IP-One HTRF assay kit protocol.
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate.
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
-
Measurement:
-
Read the plate on a HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (typically 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
In Vivo Applications
This compound has been utilized in various in vivo studies to probe the physiological roles of the NK3R. A significant area of investigation is its role in the regulation of gonadotropin-releasing hormone (GnRH) secretion.[1] Studies have shown that activation of NK3R by agonists like [MePhe7]-NKB or senktide can modulate the pulsatile release of GnRH and subsequently luteinizing hormone (LH).[5][6] These in vivo experiments often involve intracerebroventricular (ICV) or peripheral administration of the agonist in animal models, followed by the measurement of plasma hormone levels.[5]
Conclusion
This compound is a powerful research tool characterized by its high potency and selectivity as an NK3 receptor agonist. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to understand the pharmacology of the NK3R and its role in health and disease. The continued use of this compound in preclinical research will undoubtedly contribute to the development of novel therapeutic agents targeting the tachykinin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The inhibitory effects of neurokinin B on GnRH pulse generator frequency in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin B causes acute GnRH secretion and repression of GnRH transcription in GT1-7 GnRH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurokinin B System: A Technical Guide to its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physiological functions of the neurokinin B (NKB) system. NKB, a member of the tachykinin peptide family, and its cognate G-protein coupled receptor, the neurokinin-3 receptor (NK3R), are critical components in the central regulation of mammalian reproduction. Loss-of-function mutations in the genes encoding NKB (TAC3) or NK3R (TACR3) lead to congenital hypogonadotropic hypogonadism, underscoring their indispensable role.[1] The NKB system is a principal component of the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons located in the arcuate nucleus of the hypothalamus, which collectively act as the central pulse generator for gonadotropin-releasing hormone (GnRH).[2][3] Beyond reproduction, emerging evidence implicates the NKB system in a variety of other physiological processes, including thermoregulation, making it a promising target for therapeutic intervention in conditions such as menopausal vasomotor symptoms. This document details the core molecular interactions, signaling pathways, and systemic effects of NKB, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction: Molecular Biology of the NKB System
Neurokinin B is a decapeptide belonging to the tachykinin family, characterized by a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH₂).[4] In humans, NKB is encoded by the TAC3 gene, while its receptor, NK3R, is encoded by the TACR3 gene.[5][6] NK3R is a G-protein coupled receptor (GPCR) that exhibits the highest binding affinity for NKB.[4]
These components are most prominently co-expressed with kisspeptin and dynorphin in what are termed KNDy neurons within the hypothalamic arcuate nucleus.[2] This co-localization is fundamental to their function, forming an auto-regulatory network that governs the pulsatile secretion of GnRH, and consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[2][7]
Core Physiological Function: Regulation of Reproduction
The primary and most well-elucidated function of the NKB system is the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.
The GnRH Pulse Generator
The pulsatile release of GnRH is essential for maintaining normal reproductive function.[8] The KNDy neuronal network in the arcuate nucleus is now widely accepted as the GnRH pulse generator.[2][3] Within this network, NKB acts as a key stimulatory signal. It is released from KNDy neurons and acts autosynaptically on NK3Rs on neighboring KNDy neurons to synchronize their activity.[9] This synchronized firing leads to a pulsatile release of kisspeptin from their nerve terminals onto GnRH neurons, driving the pulsatile secretion of GnRH. Dynorphin, the third neuropeptide in these neurons, acts as an inhibitory signal, providing a negative feedback loop to terminate the pulse.[10]
The steroid hormone environment critically modulates the action of NKB. In the presence of sex steroids like estradiol, NKB signaling generally stimulates LH release.[11] However, in a low-steroid environment, such as in ovariectomized animals, NKB agonism can paradoxically suppress LH pulsatility, an effect dependent on dynorphin/kappa-opioid receptor signaling.[11][12]
Puberty and Fertility
The indispensable role of the NKB-NK3R pathway is highlighted by the phenotype of individuals with loss-of-function mutations in TAC3 or TACR3, who fail to undergo puberty and suffer from infertility due to hypogonadotropic hypogonadism.[1][5][13] Studies in animal models corroborate this, showing that antagonism of the NK3R can delay the onset of puberty by reducing the frequency and amplitude of LH pulses.[1][14]
Functions Beyond Reproduction
While the reproductive role of NKB is paramount, the widespread expression of NK3R in the central nervous system suggests broader functions.[4]
Thermoregulation and Menopausal Vasomotor Symptoms
KNDy neurons are implicated in the neural control of thermoregulation.[15] During menopause, the decline in estrogen leads to hypertrophy and hyperactivity of these neurons. This dysregulation is thought to be a key driver of vasomotor symptoms (VMS), commonly known as hot flashes.[15] This has led to the successful development of NK3R antagonists as a non-hormonal treatment for menopausal hot flashes.[15][16][17] Administration of an NK3R antagonist to postmenopausal women has been shown to significantly reduce the frequency of hot flashes.[18]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacology and physiological effects of the NKB system.
Table 1: Binding Affinities and Potencies of NK3R Ligands
| Compound | Type | Species/Cell Line | Assay Type | Value | Citation(s) |
| Senktide | Agonist | Human (CHO cells) | Ca²+ Mobilization (EC₅₀) | 0.5 - 3 nM | [8][14] |
| Senktide | Agonist | Rat (BLA neurons) | Electrophysiology (EC₅₀) | 64 nM | [19] |
| [MePhe⁷]-NKB | Agonist | Human | Binding Affinity (IC₅₀) | 3 nM | [8] |
| Talnetant (SB-223412) | Antagonist | Human (CHO cells) | Binding Affinity (Kᵢ) | 1.4 nM | [8] |
| Osanetant (SR-142801) | Antagonist | Human | Binding Affinity (Kᵢ) | 0.8 nM | |
| SSR 146977 | Antagonist | Human (CHO cells) | Binding Affinity (Kᵢ) | 0.26 nM | [8] |
| NK3R-IN-2 | Antagonist | Human | Functional (IC₅₀) | 330.5 nM | [8] |
Table 2: Effects of NKB System Modulation on LH Pulsatility in Animal Models
| Species | Model | Compound | Dose/Route | Effect on LH Secretion | Citation(s) |
| Rat (female) | Prepubertal | SB222200 | i.c.v. infusion | Delayed increase in pulse frequency, reduced amplitude | [1][14] |
| Rat (female) | Ovariectomized (OVX) | Senktide | 100-600 pmol, i.c.v. | Dose-dependent suppression of LH pulses | |
| Rat (female) | Gonad-intact (diestrus) | Senktide | 600 pmol, i.c.v. | ~3-fold increase in LH secretory mass | |
| Goat (female) | Anestrous | Senktide | 200 nmol, i.v. | Pulsatile increase in LH, peak at 10-20 min post-injection | |
| Mouse (male) | Gonadectomized | Senktide | i.p. | Significant inhibition of LH pulse amplitude | [11] |
| Ewe (female) | Ovariectomized | ESN364 (Antagonist) | i.v. / oral | Prolonged LH interpulse interval |
Signaling Pathways & System Logic
NK3R Intracellular Signaling
Upon binding of NKB, the NK3R undergoes a conformational change, activating the associated heterotrimeric G-protein, Gq/11.[19] This initiates a well-defined intracellular signaling cascade:
-
The Gαq subunit dissociates and activates phospholipase Cβ (PLCβ).
-
PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
This cascade ultimately leads to the depolarization and increased excitability of the neuron.[13]
KNDy Neuron Auto-regulation Workflow
The generation of a GnRH pulse by the KNDy network follows a logical, cyclical workflow driven by autocrine and paracrine signaling.
Key Experimental Protocols
Protocol: ICV Administration of an NK3R Antagonist in Ovariectomized Rats to Assess LH Pulsatility
This protocol describes a representative experiment to determine the role of endogenous NKB signaling on LH secretion in a steroid-free environment.
1. Animal Preparation and Surgery:
-
Animals: Adult female Sprague-Dawley rats (8-10 weeks old) are used.
-
Ovariectomy (OVX): Rats are anesthetized (e.g., ketamine/xylazine i.p.) and bilaterally ovariectomized to remove the influence of endogenous ovarian steroids. Animals are allowed to recover for at least two weeks.
-
Intracerebroventricular (ICV) Cannulation:
-
Rats are anesthetized and placed in a stereotaxic apparatus.[12]
-
A guide cannula (e.g., 22-gauge) is stereotaxically implanted into the third ventricle. Typical coordinates relative to bregma for a rat are: Anterior-Posterior (AP) -0.8 mm, Medial-Lateral (ML) -1.5 mm, Dorsal-Ventral (DV) -4.5 mm.
-
The cannula is secured to the skull using dental cement and anchor screws. A dummy cannula is inserted to maintain patency.
-
-
Intracardiac/Jugular Vein Catheterization: For frequent blood sampling, a catheter is implanted into the jugular vein or right atrium via the jugular vein and exteriorized at the back of the neck.
-
Recovery: Animals are allowed to recover for 3-5 days post-surgery before the experiment.[12]
2. Experimental Procedure:
-
Housing and Acclimatization: Animals are housed individually and connected to the blood sampling and infusion lines to acclimatize.
-
Automated Blood Sampling: An automated blood sampling system is used to minimize stress.[6] Blood samples (e.g., 25 µL) are collected every 5-10 minutes for a total period of 4-6 hours.
-
Baseline Period: Sampling is conducted for a 2-hour baseline period to establish the endogenous LH pulse pattern.
-
Drug Administration:
-
Following the baseline period, the NK3R antagonist (e.g., SB222200) or vehicle (e.g., artificial cerebrospinal fluid) is administered via the ICV cannula.[1]
-
The injection is performed using an internal injector cannula connected to a microsyringe pump. A typical volume is 2-5 µL, infused over 1-2 minutes.[12]
-
-
Post-Injection Period: Blood sampling continues for 2-4 hours after the injection to monitor changes in LH pulsatility.
3. Sample Processing and Data Analysis:
-
LH Assay: Plasma is separated from blood samples by centrifugation and stored at -80°C. LH concentrations are determined using a specific radioimmunoassay (RIA) or ELISA.
-
Pulse Analysis: LH pulse parameters (frequency, amplitude, and mean LH concentration) are analyzed using a pulse detection algorithm (e.g., PULSAR). Statistical comparisons are made between the baseline and post-injection periods, and between vehicle and antagonist-treated groups.
Protocol: In Vivo Electrophysiological Recording of KNDy Neuron Activity
This protocol outlines the methodology for recording multi-unit activity (MUA) from the arcuate nucleus, which reflects the synchronized firing of the KNDy neuron population.
1. Animal Preparation:
-
Animals (e.g., rats, mice, or goats) are prepared similarly to the ICV protocol, often involving ovariectomy to achieve a robust, high-frequency pulsatile LH pattern.[10]
-
Animals are anesthetized and placed in a stereotaxic frame.
2. Electrode Implantation:
-
A recording electrode array (e.g., stainless steel macroelectrodes) is stereotaxically implanted into the arcuate nucleus (ARC) of the mediobasal hypothalamus.
-
The electrode assembly is fixed to the skull with dental cement. A reference electrode is placed in the cortex or another indifferent site.
3. Recording Procedure:
-
After a recovery period, the animal is placed in a recording chamber that allows for free movement.
-
The electrode is connected to a preamplifier and amplifier system. The raw electrical signal is filtered to isolate MUA (typically between 300 Hz and 5 kHz).
-
The MUA is integrated over time (e.g., 1-minute bins) to quantify neuronal activity. An increase in integrated MUA that exceeds a defined threshold is identified as an "MUA volley."[10]
-
Simultaneously, blood samples are collected (as described in 6.1) to correlate MUA volleys with peripheral LH pulses.
4. Data Analysis:
-
The temporal correlation between the onset of MUA volleys and the initiation of LH pulses is analyzed. A one-to-one correlation is the hallmark of identifying the GnRH pulse generator activity.
-
The effects of pharmacological agents (administered systemically or centrally) on MUA volley frequency can be assessed to determine their impact on the pulse generator.
Conclusion and Future Directions
The neurokinin B system is a fundamental regulator of reproductive function, acting as the engine of the GnRH pulse generator. Its discovery has profoundly advanced the field of neuroendocrinology. The successful translation of this basic science knowledge into a novel therapy for menopausal symptoms exemplifies the potential of targeting this system. Future research will likely focus on delineating the role of NKB in other CNS functions, exploring the therapeutic potential of NK3R ligands in other sex-steroid dependent disorders like polycystic ovary syndrome and endometriosis, and further refining our understanding of the intricate network dynamics within KNDy neurons. This guide provides a foundational resource for professionals aiming to contribute to this exciting and rapidly evolving field.
References
- 1. Neurokinin B receptor antagonism decreases luteinising hormone pulse frequency and amplitude and delays puberty onset in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modelling KNDy neurons and gonadotropin-releasing hormone pulse generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction [frontiersin.org]
- 9. Characterization of the Action of Tachykinin Signaling on Pulsatile LH Secretion in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of senktide, a neurokinin 3 receptor agonist, on luteinizing hormone secretion and follicular development in anestrous Shiba goats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The NK3 Receptor Antagonist ESN364 Interrupts Pulsatile LH Secretion and Moderates Levels of Ovarian Hormones Throughout the Menstrual Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracerebroventricular injection of corticotropin-releasing hormone receptor antagonist blocks the suppression of pulsatile luteinizing hormone secretion induced by neuromedin U in ovariectomized rats after 48 hours of fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
[MePhe7]-Neurokinin B: A Potent Modulator of the Hypothalamic-Pituitary-Gonadal Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of [MePhe7]-Neurokinin B, a selective agonist of the Neurokinin-3 receptor (NK3R), and its pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This document details its mechanism of action, impact on hormone secretion, and the intricate signaling pathways it governs. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's potential in reproductive medicine and related fields.
Introduction to this compound and the HPG Axis
The hypothalamic-pituitary-gonadal (HPG) axis is the central hormonal cascade that governs reproduction. The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the primary driver of this axis, stimulating the pituitary gland to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.
Neurokinin B (NKB), a member of the tachykinin peptide family, and its cognate receptor, NK3R, have emerged as critical regulators of GnRH pulsatility. NKB is co-expressed with kisspeptin and dynorphin in a population of neurons in the arcuate nucleus of the hypothalamus, collectively known as KNDy neurons. These neurons are considered a key component of the GnRH pulse generator.
This compound is a potent and selective synthetic analog of NKB. Its utility as a research tool lies in its specific activation of NK3R, allowing for the detailed investigation of the NKB signaling pathway within the HPG axis.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the binding affinity and in vivo effects of this compound and other NK3R agonists.
Table 1: Binding Affinity of this compound for the Neurokinin-3 Receptor (NK3R)
| Ligand | Receptor | Cell Line | Parameter | Value | Reference |
| This compound | Human NK3R | CHO | IC₅₀ | 3 nM | [1] |
| [¹²⁵I]-[MePhe7]-Neurokinin B | Human NK3R | CHO | Kd | 0.2 nM | [2] |
| Neurokinin B | Human NK3R | CHO | IC₅₀ | 1.5 nM | [2] |
| Neurokinin B | Rat Cortex Membranes | - | IC₅₀ | 4 nM | [2] |
Table 2: In Vivo Effects of the NK3R Agonist Senktide on Luteinizing Hormone (LH) Secretion in Rats
| Animal Model | Treatment | Dose | Effect on LH Secretion | Time Points | Reference |
| Pre-pubertal (25-day-old) male rats | Senktide (ICV) | 3 nmol | Significant increase | 20 and 60 min post-injection | [3] |
| Adult male rats | Senktide (ICV) | 3 nmol | No significant change | 20 and 60 min post-injection | [3] |
| Adult cyclic female rats (diestrus 1) | Senktide (ICV) | 600 pmol | Significant increase | 20 min post-injection | [4] |
| Ovariectomized (OVX) rats | Senktide (ICV) | 100-600 pmol | Dose-dependent suppression of LH pulses | - | [5] |
| Diestrous female rats | Senktide (ICV) | 600 pmol | Increased mean LH concentration | - | [6] |
Signaling Pathways of this compound
Activation of the NK3R by this compound initiates a cascade of intracellular events primarily through the Gq/11 family of G proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Furthermore, G protein-coupled receptor activation can also lead to the activation of Phospholipase A₂ (PLA₂), resulting in the release of arachidonic acid, a precursor for various signaling molecules.
NK3R signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay for NK3R
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK3R using Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R.
Materials:
-
CHO-hNK3R cell membranes
-
[¹²⁵I]-[MePhe7]-Neurokinin B (Radioligand)
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled ligand (e.g., 1 µM senktide, for non-specific binding) or 50 µL of the unlabeled this compound serial dilutions.
-
Add 50 µL of [¹²⁵I]-[MePhe7]-Neurokinin B (at a concentration close to its Kd, e.g., 0.2 nM) to all wells.
-
Add 100 µL of CHO-hNK3R cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of LH and FSH Secretion in Rats
This protocol outlines the procedure for intracerebroventricular (ICV) administration of this compound and subsequent blood sampling for hormone analysis in conscious, freely moving rats.
Materials:
-
Adult female or male Sprague-Dawley rats with indwelling ICV and jugular vein cannulas
-
This compound dissolved in sterile saline
-
Sterile saline (vehicle)
-
Blood collection tubes containing anticoagulant (e.g., EDTA)
-
Centrifuge
-
Rat LH and FSH radioimmunoassay (RIA) or ELISA kits
Procedure:
-
Allow rats to acclimate to the experimental setup.
-
Collect a baseline blood sample (e.g., 0.2 mL) from the jugular vein cannula.
-
Administer a single ICV injection of this compound (e.g., in a volume of 5 µL over 1 minute) at the desired dose. For control animals, administer an equal volume of sterile saline.
-
Collect serial blood samples at specified time points post-injection (e.g., 10, 20, 30, 60, 90, and 120 minutes).
-
Immediately after each blood collection, replace the withdrawn volume with an equal volume of heparinized saline to maintain blood volume.
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -20°C until hormone analysis.
-
Measure LH and FSH concentrations in the plasma samples using a validated RIA or ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on the temporal pattern of LH and FSH secretion.
In Vitro Inositol Phosphate Accumulation Assay
This protocol describes the measurement of inositol phosphate (IP) accumulation in CHO cells expressing NK3R following stimulation with this compound.
Materials:
-
CHO-hNK3R cells
-
Culture medium containing [³H]-myo-inositol
-
Stimulation buffer (e.g., HBSS) containing LiCl (e.g., 10 mM)
-
This compound
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Plate CHO-hNK3R cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them in culture medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) for 24-48 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold PCA (e.g., 0.5 M).
-
Incubate on ice for 30 minutes to extract the IPs.
-
Neutralize the extracts and apply them to Dowex AG1-X8 columns.
-
Wash the columns to remove free [³H]-inositol.
-
Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantify the radioactivity in the eluates by liquid scintillation counting.
-
Determine the dose-response relationship for this compound-induced IP accumulation.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on the HPG axis, from initial in vitro characterization to in vivo functional studies.
Workflow for studying this compound effects on the HPG axis.
Conclusion
This compound serves as an invaluable pharmacological tool for dissecting the role of the NKB/NK3R system in the intricate regulation of the hypothalamic-pituitary-gonadal axis. Its high selectivity and potency allow for precise activation of NK3R, enabling detailed studies of downstream signaling events and their ultimate impact on gonadotropin secretion. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating this critical pathway in reproductive health and disease. Further investigation into the nuanced, context-dependent effects of NK3R activation will undoubtedly continue to advance our understanding of reproductive neuroendocrinology.
References
- 1. Renal effects of intracerebroventricularly injected tachykinins in the conscious saline-loaded rat: receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [125I-iodo-histidyl, methyl-Phe7] neurokinin B to the neurokinin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of phospholipase A2 activation and arachidonic acid metabolism in the cytotoxic functions of rat NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
[MePhe7]-Neurokinin B: A Technical Guide to its Exploratory Effects and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the exploratory studies on [MePhe7]-Neurokinin B, a potent and selective agonist of the Neurokinin-3 receptor (NK3R). This document details its pharmacological effects, the signaling pathways it modulates, and provides detailed protocols for key experimental procedures.
Core Concepts: this compound and the NK3 Receptor
This compound is a synthetic analog of the endogenous tachykinin peptide, Neurokinin B (NKB). The substitution of Phenylalanine at position 7 with N-methyl-Phenylalanine enhances its potency and selectivity for the NK3R, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the NK3R by agonists like this compound has been shown to play a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion, making it a key area of research in reproductive endocrinology and potential therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative data from various exploratory studies on this compound, providing a comparative overview of its binding affinity and functional potency across different experimental setups.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Species | Ki (nM) | Reference |
| [125I][MePhe7]-NKB | CHO cells expressing human NK3R | Human | 0.2 (Kd) | [1] |
| [125I][MePhe7]-NKB | Rat cortex membranes | Rat | 4 (IC50 for NKB displacement) | [1] |
| [3H]senktide | CHO cells expressing human NK3R homolog | Human | 12 (IC50) | [2] |
| [3H]senktide | CHO cells expressing human NK3R | Human | 5.3 (IC50) | [2] |
Table 2: Functional Potency of this compound
| Assay | Cell Line/Tissue | Species | EC50 (nM) | Reference |
| Inositol Phosphate Accumulation | CHO cells expressing human NK3R | Human | 0.5 - 0.6 | [2] |
| Inositol Phosphate Accumulation | CHO cells expressing human NK3R homolog | Human | 7.1 | [2] |
| Calcium Mobilization | Not Specified | Not Specified | 3 (IC50) | [3][4] |
| Bronchoconstriction | Isolated guinea pig lung | Guinea Pig | 11.8 µM | [5] |
Signaling Pathways
This compound exerts its effects by activating the NK3R, which is coupled to the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological responses modulated by this compound.
A critical aspect of this compound's action is its role within the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons of the arcuate nucleus in the hypothalamus.[6] These neurons are key regulators of the pulsatile release of GnRH.[7] Within this network, NKB (and its agonist analogs) acts as a stimulatory signal, promoting the release of kisspeptin, which in turn stimulates GnRH neurons.[5][7] Dynorphin, co-expressed in these neurons, provides an inhibitory feedback.
Caption: Signaling pathway of [MePhe7]-NKB in KNDy neurons leading to GnRH release.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the NK3R using a competitive binding assay with a radiolabeled ligand.
Materials:
-
[125I]this compound (Radioligand)
-
Unlabeled this compound (Competitor)
-
Membrane preparation from CHO cells stably expressing human NK3R
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors (e.g., 1 µg/mL pepstatin A, 1 µg/mL leupeptin, 100 µg/mL bacitracin)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer to each well.
-
Competitor Addition: Add 50 µL of unlabeled this compound at various concentrations (e.g., 10^-12 to 10^-5 M) for the competition curve. For total binding, add 50 µL of binding buffer. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM).
-
Radioligand Addition: Add 50 µL of [125I]this compound at a final concentration close to its Kd (e.g., 0.2 nM).[1]
-
Membrane Addition: Add 50 µL of the NK3R-expressing cell membrane preparation (protein concentration determined by Bradford assay).
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Study of LH Secretion in Rodents
This protocol outlines an in vivo experiment to assess the effect of this compound on Luteinizing Hormone (LH) secretion in male rats.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LH ELISA kit
Procedure:
-
Animal Acclimatization: House rats under controlled conditions (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Catheter Implantation (Optional but Recommended): For serial blood sampling, implant a catheter into the jugular vein under anesthesia a few days before the experiment to minimize stress during sampling.
-
Drug Administration: On the day of the experiment, administer this compound or vehicle via the desired route (e.g., intraperitoneal or intravenous injection). A range of doses should be tested to establish a dose-response relationship.
-
Blood Sampling: Collect blood samples at specific time points before and after drug administration (e.g., -15, 0, 15, 30, 60, 90, and 120 minutes post-injection).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
LH Measurement: Measure LH concentrations in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the mean LH concentration over time for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound on LH secretion.
Caption: Workflow for an in vivo study of LH secretion in rodents.
Conclusion
This compound is an invaluable tool for researchers investigating the role of the NK3R in health and disease. Its high potency and selectivity allow for precise probing of NK3R-mediated signaling pathways. The experimental protocols detailed in this guide provide a solid foundation for conducting exploratory studies into the effects of this important pharmacological agent. Further research utilizing this compound will undoubtedly continue to unravel the complex roles of the NKB/NK3R system in physiology and pathophysiology, potentially leading to the development of novel therapeutic strategies for a range of conditions.
References
- 1. Characterization of the binding of [125I-iodo-histidyl, methyl-Phe7] neurokinin B to the neurokinin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. KNDy neuron - Wikipedia [en.wikipedia.org]
- 7. Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Tachykinin Agonists Versus Synthetic Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of endogenous tachykinin agonists and their synthetic analogs, focusing on their receptor interactions, signaling pathways, and the experimental methodologies used for their characterization. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development in the field of tachykinin research.
Introduction to the Tachykinin System
The tachykinin family of neuropeptides plays a crucial role in a wide array of physiological and pathological processes, including pain transmission, inflammation, smooth muscle contraction, and neuroregulation.[1] These peptides exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors. The primary endogenous tachykinins in mammals are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2] Each of these endogenous ligands exhibits a preferential affinity for one of the three main tachykinin receptor subtypes: NK1, NK2, and NK3, respectively.[2] However, a degree of cross-reactivity exists, allowing for complex and nuanced physiological responses.[3]
The development of synthetic tachykinin analogs has been instrumental in dissecting the specific roles of each receptor subtype and has paved the way for the development of targeted therapeutics. These synthetic agonists often exhibit greater receptor selectivity and modified pharmacokinetic profiles compared to their endogenous counterparts.
Quantitative Data: Receptor Affinity and Potency
The following tables summarize the binding affinities (Ki/Kd) and functional potencies (EC50/IC50) of key endogenous and synthetic tachykinin agonists at the three tachykinin receptor subtypes. This data is essential for understanding the selectivity and potential therapeutic applications of these compounds.
Table 1: Receptor Binding Affinities (Ki/Kd in nM) of Endogenous Tachykinin Agonists
| Agonist | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P (SP) | ~0.17 | Low Affinity | Low Affinity |
| Neurokinin A (NKA) | Moderate Affinity | ~3.4 | Low Affinity |
| Neurokinin B (NKB) | Low Affinity | Low Affinity | High Affinity |
Note: Specific Ki/Kd values can vary depending on the radioligand, cell type, and experimental conditions used.[4]
Table 2: Functional Potency (EC50 in nM) of Endogenous Tachykinin Agonists
| Agonist | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Substance P (SP) | ~0.05 - 8.5 | >1000 | >1000 |
| Neurokinin A (NKA) | ~10 - 100 | ~1 - 10 | >1000 |
| Neurokinin B (NKB) | >1000 | >1000 | ~1 - 10 |
Note: EC50 values are dependent on the functional assay and cell system employed. The range reflects values reported across different studies.[3][5]
Table 3: Receptor Affinity and Potency of Selected Synthetic Tachykinin Agonists
| Synthetic Agonist | Primary Target | Ki/Kd (nM) | EC50 (nM) |
| [Sar9, Met(O2)11]-SP | NK1 | High Affinity | Potent Agonist |
| Septide | NK1 | ~2900 - 3700 | ~5 |
| GR73632 | NK1 | High Affinity | ~2 |
| [β-Ala8]-NKA(4-10) | NK2 | High Affinity | Potent Agonist |
| Senktide | NK3 | High Affinity | ~0.5 - 3 |
Note: This table provides a selection of commonly used synthetic agonists and their reported affinities and potencies. Values are approximate and can vary based on experimental context.[5][6][7]
Tachykinin Receptor Signaling Pathways
Tachykinin receptors primarily couple to Gq/11 and Gs G-proteins to initiate intracellular signaling cascades. The activation of these pathways leads to distinct cellular responses.
Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by tachykinin agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to many of the physiological effects of tachykinins, including smooth muscle contraction and neuronal excitation.[2]
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent and selective agonist for NK-2 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
[MePhe7]-Neurokinin B: A Technical Guide to its Role in Reproductive Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [MePhe7]-Neurokinin B, a potent and selective agonist of the Neurokinin 3 Receptor (NK3R). We delve into its critical role within the hypothalamic Kisspeptin/Neurokinin B/Dynorphin (KNDy) neuronal system, which governs the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), the master regulator of the reproductive axis. This document summarizes key quantitative data on its binding affinity and in vivo bioactivity, details established experimental protocols for its study, and visualizes the intricate signaling pathways it modulates. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of targeting the NKB-NK3R signaling pathway for the treatment of reproductive disorders.
Introduction: The KNDy System and the Role of Neurokinin B
The regulation of reproduction is a complex process orchestrated by the hypothalamic-pituitary-gonadal (HPG) axis. At the apex of this axis lies the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). For decades, the precise mechanisms driving this pulsatility remained elusive. A significant breakthrough came with the discovery of a population of neurons in the arcuate nucleus of the hypothalamus that co-express Kisspeptin, Neurokinin B (NKB), and Dynorphin, collectively known as KNDy neurons.
These KNDy neurons are now understood to be the central pulse generator for GnRH secretion. Within this system, NKB is thought to initiate the synchronized firing of KNDy neurons, leading to the release of kisspeptin, which in turn stimulates GnRH release. Dynorphin is believed to act as an inhibitory feedback signal, terminating the pulse.
Mutations in the genes encoding NKB (TAC3) or its receptor, the Neurokinin 3 Receptor (NK3R), lead to congenital hypogonadotropic hypogonadism, a condition characterized by pubertal failure and infertility, underscoring the critical role of this signaling pathway in human reproduction. This compound is a synthetic, potent, and selective agonist of the NK3R, making it an invaluable tool for dissecting the physiological functions of the NKB-NK3R system and for exploring its therapeutic potential.
This compound: A Potent NK3R Agonist
This compound is a decapeptide analog of the endogenous Neurokinin B. The substitution of a methyl-phenylalanine at position 7 significantly enhances its selectivity and potency for the NK3R over other tachykinin receptors (NK1R and NK2R).
Quantitative Data: Binding Affinities and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and the commonly used NK3R agonist, senktide.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| [MePhe7]-NKB | NK3R | Competition Binding | Human | - | 5.3 | 0.6 | [1] |
| Senktide | NK3R | Competition Binding | Human | - | 84 | 7.1 | [1] |
Ki: Inhibitory constant; IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.
Table 2: In Vivo Effects on Luteinizing Hormone (LH) Secretion
| Compound | Species | Model | Dose | Route of Administration | Effect on LH Secretion | Reference |
| Senktide | Rat (female) | Ovariectomized, E2-primed | 600 pmol | Intracerebroventricular | Significant increase at 20 min | [2] |
| Senktide | Rat (female) | Ovariectomized, E2-primed | 100-600 pmol | Intracerebroventricular | Dose-dependent suppression of LH pulses | [3] |
| Senktide | Mouse (male) | Gonad-intact | 50 nmol/kg | Intraperitoneal | Robust increase within 10 minutes | [4] |
| Senktide | Mouse (male) | Gonadectomized | 50 nmol/kg | Intraperitoneal | Significant inhibition of LH pulses | [4] |
Note: The effect of NK3R agonists on LH secretion can be either stimulatory or inhibitory depending on the hormonal milieu (presence or absence of gonadal steroids).
Signaling Pathways
Activation of the NK3R by this compound initiates a well-characterized intracellular signaling cascade. The NK3R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.
Upon binding of this compound, the activated Gq protein stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to neuronal depolarization and the propagation of the signal that ultimately influences GnRH secretion.
Experimental Protocols
In Vivo Administration: Intracerebroventricular (ICV) Injection in Rodents
This protocol describes the stereotaxic administration of this compound into the lateral ventricle of a rodent brain.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for vehicle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical instruments (scalpel, drill, etc.)
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the rodent and mount it in the stereotaxic frame. Ensure the head is level.
-
Surgical Site Preparation: Shave the surgical area and sterilize with an appropriate antiseptic.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Coordinate Identification: Using a stereotaxic atlas, identify the coordinates for the lateral ventricle (a common coordinate for mice is AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from Bregma).
-
Craniotomy: Drill a small burr hole at the identified coordinates.
-
Peptide Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration. A common vehicle for peptides that are difficult to dissolve is a small percentage of DMSO in saline or PBS.[5][6][7]
-
Injection: Lower the injection cannula to the target depth. Infuse the peptide solution at a slow rate (e.g., 0.2-0.5 µL/min) to prevent tissue damage and backflow.[3] Typical injection volumes range from 1-5 µL for mice.[8]
-
Post-Injection: Leave the cannula in place for a few minutes post-injection to allow for diffusion before slowly retracting it.
-
Closure: Suture the scalp incision.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative care.
In Vitro Characterization: Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity of this compound to the NK3R using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing NK3R
-
Radiolabeled NK3R ligand (e.g., [³H]-Senktide or [¹²⁵I]-[MePhe⁷]-NKB)
-
This compound (unlabeled competitor)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Plate Preparation: Add assay buffer, unlabeled [MePhe7]-NKB at various concentrations (for competition curve), and cell membranes to the wells of a 96-well plate.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to each well.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.[9][10][11]
In Vitro Functional Assay: Calcium Imaging
This protocol outlines a method to assess the functional activity of this compound by measuring intracellular calcium mobilization in cells expressing NK3R.
Materials:
-
Cells expressing NK3R (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium)
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Cell Plating: Plate the NK3R-expressing cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Addition: Add this compound at various concentrations to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to generate a dose-response curve and determine the EC₅₀.[1][12][13]
Role in Reproductive Disorders and Therapeutic Potential
Given the integral role of NKB-NK3R signaling in the regulation of GnRH secretion, its dysregulation is implicated in various reproductive disorders.
-
Hypogonadotropic Hypogonadism: As previously mentioned, loss-of-function mutations in TAC3 or TACR3 are a direct cause of this condition.
-
Polycystic Ovary Syndrome (PCOS): Some studies suggest that altered KNDy neuron signaling may contribute to the elevated LH pulse frequency often observed in PCOS.
-
Menopausal Vasomotor Symptoms (Hot Flashes): KNDy neurons are also involved in thermoregulation, and hyperactivity of these neurons following the loss of estrogen feedback at menopause is thought to contribute to hot flashes.
The development of NK3R antagonists has shown promise in treating conditions characterized by excessive GnRH pulsatility, such as PCOS and menopausal hot flashes. Conversely, the targeted administration of NK3R agonists like this compound could potentially be explored in conditions of deficient GnRH secretion, although this is a less developed area of research.
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in elucidating the fundamental role of the NKB-NK3R signaling pathway in the control of reproduction. Its high potency and selectivity make it an ideal probe for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further investigate this critical pathway and its potential as a therapeutic target for a range of reproductive disorders. Further research into the nuanced, context-dependent effects of NK3R modulation will be crucial for the successful translation of these findings into novel clinical interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The inhibitory effects of neurokinin B on GnRH pulse generator frequency in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Action of Tachykinin Signaling on Pulsatile LH Secretion in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of [MePhe7]-Neurokinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
[MePhe7]-Neurokinin B is a potent and selective synthetic agonist for the tachykinin Neurokinin 3 receptor (NK3R). As a decapeptide analog of the endogenous ligand Neurokinin B (NKB), it plays a crucial role in the neuroendocrine control of reproduction, primarily through the regulation of gonadotropin-releasing hormone (GnRH) secretion.[1] This document provides detailed experimental protocols and quantitative data for the in vivo application of this compound, intended to guide researchers in designing and executing preclinical studies.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the NK3R, a G-protein coupled receptor. In the hypothalamus, NK3R is highly expressed on a population of neurons in the arcuate nucleus (ARC) that co-express kisspeptin, neurokinin B, and dynorphin, collectively known as KNDy neurons.
Activation of NK3R on KNDy neurons by this compound is believed to initiate a signaling cascade that leads to the synchronized release of kisspeptin. Kisspeptin, in turn, acts on GnRH neurons to stimulate the pulsatile release of GnRH into the hypophyseal portal system. GnRH then travels to the anterior pituitary, where it stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This pathway is fundamental to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and reproductive function.
Signaling Pathway of this compound in the Hypothalamus
Caption: Signaling cascade initiated by this compound.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and related compounds.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC50 | 3 nM | NK3R Binding Assay | [1] |
| [125I-MePhe7]-NKB | Ki (NK3R) | 287 nM | Human (CHO cells) | [2] |
| [125I-MePhe7]-NKB | Ki (NK3R) | 205 nM | Guinea Pig | [2] |
| Senktide (NK3R Agonist) | IC50 | 84 nM | NK3R Binding Assay | [3] |
| Experimental Condition | Measured Outcome | Result | Animal Model | Reference |
| i.c.v. [MePhe7]-NKB (65 pmol) | Renal Water Excretion | Decrease from ~66 to ~21 µL/min | Conscious saline-loaded rat | [4] |
| i.c.v. [MePhe7]-NKB (65 pmol) | Renal Sodium Excretion | Decrease from ~10 to ~1.75 µmol/min | Conscious saline-loaded rat | [4] |
| i.c.v. Senktide (600 pmol) | Serum LH (at 20 min) | Increase from ~1.1 to ~3.6 ng/mL | Diestrus female rat | [5] |
| i.c.v. Senktide (600 pmol) | Serum LH AUC (120 min) | Increase from ~80 to ~213 | Diestrus female rat | [5] |
| i.c.v. Senktide (100-600 pmol) | LH Pulse Frequency | Dose-dependent suppression | Ovariectomized female rat | [6] |
Experimental Protocols
In Vivo Administration of this compound
Objective: To prepare this compound for in vivo administration.
Materials:
-
This compound peptide
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[1]
-
To prepare a 1 mL working solution for injection, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.[1]
-
Add 50 µL of Tween-80 to the mixture and mix again.[1]
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a homogenous solution is achieved.[1]
-
The final concentration of this working solution will be 1.25 mg/mL. The solution should be prepared fresh on the day of the experiment.
Central Administration and Assessment of Renal Function in Rats
Objective: To assess the central effects of this compound on renal water and electrolyte excretion.
Animal Model: Conscious, saline-loaded adult male rats.
Protocol:
-
Surgically implant a permanent intracerebroventricular (i.c.v.) cannula into the lateral ventricle of the rats. Allow for a recovery period of at least one week.
-
On the day of the experiment, provide a saline load to the animals to ensure adequate urine flow.
-
Administer this compound via the i.c.v. cannula at doses ranging from 65 to 6500 pmol in a small volume (e.g., 5-10 µL).[4]
-
Collect urine at regular intervals (e.g., every 15 minutes) for a period of at least 90 minutes post-injection.
-
Measure urine volume, sodium, and potassium concentrations to determine the excretion rates.
-
A control group receiving i.c.v. vehicle should be included.
Central Administration and Assessment of LH Secretion in Rats
Objective: To investigate the effect of central NK3R activation on pulsatile LH secretion. While this protocol uses the analog senktide, it can be adapted for this compound based on its known potency.
Animal Model: Ovariectomized (OVX) female rats, with or without estrogen replacement, or intact cycling female rats.
Protocol:
-
Implant i.c.v. cannulae as described previously. For studies involving frequent blood sampling, a catheter can be implanted in the jugular vein.
-
For studies in OVX animals, perform ovariectomy at least one week prior to the experiment. Estradiol can be administered via subcutaneous capsules to mimic different physiological states.
-
On the day of the experiment, administer the NK3R agonist (e.g., senktide at 600 pmol) via the i.c.v. cannula.[5]
-
Collect blood samples at regular intervals (e.g., every 10-20 minutes) for 2-3 hours post-injection.
-
Centrifuge blood samples to separate plasma/serum and store at -20°C until hormone analysis.
-
Measure LH concentrations using a validated radioimmunoassay (RIA) or ELISA.
-
Data can be analyzed for changes in mean LH levels, LH pulse frequency, and amplitude.
Experimental Workflow for Assessing LH Secretion
Caption: Workflow for in vivo LH secretion studies.
Concluding Remarks
This compound is a valuable tool for investigating the role of the NK3R in the neuroendocrine regulation of reproduction and other physiological processes. The protocols and data presented here provide a framework for conducting in vivo studies to further elucidate the therapeutic potential of targeting this pathway. Researchers should carefully consider the appropriate animal model, dosage, and route of administration based on their specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional expression of a novel human neurokinin-3 receptor homolog that binds [3H]senktide and [125I-MePhe7]neurokinin B, and is responsive to tachykinin peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal effects of intracerebroventricularly injected tachykinins in the conscious saline-loaded rat: receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inhibitory effects of neurokinin B on GnRH pulse generator frequency in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [MePhe7]-Neurokinin B in Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
[MePhe7]-Neurokinin B is a potent and selective synthetic agonist for the Neurokinin-3 receptor (NK3R), a member of the tachykinin receptor family.[1] The NK3R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[2] Activation of the NK3R by an agonist like this compound initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.[3][4] This transient increase in intracellular calcium can be readily detected using fluorescent calcium indicators, making calcium imaging a robust and widely used method to study NK3R activation in real-time.[5][6][7][8]
These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments, guidance on data analysis, and expected results based on available literature.
Data Presentation
Agonist and Antagonist Potencies at the NK3 Receptor
| Compound | Receptor Target | Assay Type | Cell Line | Potency (IC50/EC50/Ki/Kb) | Reference |
| This compound | NK3R | Radioligand Binding | CHO-hNK3R | IC50: 3 nM | [1] |
| Neurokinin B (NKB) | NK3R | Radioligand Binding | CHO-hNK3R | Ki: 0.8 nM | [1] |
| Senktide | NK3R | Calcium Mobilization | - | EC50: 0.5-3 nM | [9] |
| SB 223412 | NK3R | Radioligand Binding | CHO-hNK3R | Ki: 1.0 nM | [1] |
| SB 223412 | NK3R | Calcium Mobilization | HEK293-hNK3R | Kb: 3 nM | [10] |
| SR 142801 | NK3R | Radioligand Binding | CHO-hNK3R | Ki: 1.2 nM | [1] |
Signaling Pathway
The activation of the NK3 receptor by this compound initiates a well-defined intracellular signaling cascade. The following diagram illustrates this Gq-coupled pathway leading to an increase in intracellular calcium.
Caption: NK3R Gq Signaling Pathway.
Experimental Protocols
Protocol 1: Calcium Imaging using a Fluorescence Plate Reader
This protocol is designed for medium to high-throughput screening of this compound activity and potential antagonists.
Materials:
-
HEK293 or CHO cells stably expressing the human NK3 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, improves dye retention).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer).
-
This compound.
-
NK3R antagonist (e.g., SB 223412) for control experiments.
-
Ionomycin (positive control).
-
EGTA (negative control).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed HEK293-NK3R or CHO-NK3R cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration of Fluo-4 AM is 1-5 µM.[7]
-
Incorporate Pluronic F-127 (e.g., 0.02% w/v) to aid in dye solubilization.[5]
-
Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters and reduce dye leakage.
-
Remove the cell culture medium from the plates and add an equal volume of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[11]
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in Assay Buffer at concentrations 2X to 10X the final desired concentration. A typical concentration range to test would be from 1 pM to 1 µM.
-
For antagonist experiments, prepare the antagonist (e.g., SB 223412) at a 2X to 10X final concentration and pre-incubate with the cells for 15-30 minutes before adding the agonist.
-
-
Calcium Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.[7]
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the instrument's automated injector, add the this compound solution to the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F0), or as (F - F0) / F0.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
For antagonist experiments, the inhibition of the agonist response can be used to calculate the IC50 or Kb of the antagonist.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical calcium imaging experiment using a fluorescence plate reader.
Caption: Plate Reader Calcium Imaging Workflow.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not overgrown, as this can affect the response to agonists.
-
Dye Loading: Uneven dye loading can lead to variability between wells. Ensure proper mixing of the loading solution and consistent incubation times. Over-incubation can lead to dye compartmentalization.[5]
-
Signal-to-Background: A high background fluorescence can obscure the signal. Ensure complete removal of serum-containing media before dye loading, as serum esterases can cleave the AM ester extracellularly.
-
Phototoxicity: Minimize exposure of the cells to the excitation light to prevent phototoxicity and photobleaching of the dye.
-
Controls: Always include appropriate positive (e.g., ionomycin or a saturating concentration of a known agonist) and negative (vehicle) controls. For antagonist studies, include an antagonist-only control to ensure it does not have agonist activity.
By following these detailed protocols and considering the key aspects of the experimental design, researchers can effectively utilize this compound to study NK3 receptor activation through calcium imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Displacement of [125I]-NKA binding, intracellular calcium response and stimulation of cyclic AMP in CHO cells expressing human recombinant NK2 receptors. [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for [MePhe7]-Neurokinin B in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [MePhe7]-Neurokinin B, a potent and selective Neurokinin 3 receptor (NK3R) agonist, in rodent models. This document includes detailed dosage information, experimental protocols, and signaling pathways to facilitate the design and execution of preclinical research. This compound is a valuable tool for investigating the physiological roles of the NKB/NK3R system, which is implicated in reproductive endocrinology, thermoregulation, and neurological disorders.[1][2]
Quantitative Data Summary
The following tables summarize the reported dosages of this compound (also referred to as senktide) used in various rodent studies. It is crucial to note that the optimal dose can vary depending on the specific research question, rodent strain, sex, and age.
Table 1: Systemic Administration Dosages in Rats
| Application | Strain | Route of Administration | Dosage | Observed Effect | Reference |
| Memory Consolidation | Adult Rats | Subcutaneous (s.c.) | 0.2 mg/kg | Recovery of episodic-like memory components. | [3] |
| Reproductive Studies | Adult Male Sprague Dawley | Intraperitoneal (i.p.) | 1 µ g/rat (daily for 12 days) | Increased seminal vesicle weight, epithelial height, and fructose levels. | [4][5] |
| Reproductive Studies | Adult Male Sprague Dawley | Intraperitoneal (i.p.) | 1 ng/rat (daily for 12 days) | Positive effects on seminal vesicle morphology and function. | [4][5] |
| Reproductive Studies | Adult Male Sprague Dawley | Intraperitoneal (i.p.) | 10 pg/rat (daily for 12 days) | Positive effects on seminal vesicle morphology and function. | [4][5] |
Table 2: Central Administration Dosages in Rodents
| Application | Species/Strain | Route of Administration | Dosage | Observed Effect | Reference |
| Reproductive Studies | Adult Female Rats | Intracerebroventricular (i.c.v.) | 600 pmol/rat | Stimulation of Luteinizing Hormone (LH) release. | [6] |
| Serotonin-Mediated Behavior | Mice | Intracisternal | Not specified | Elicited behaviors associated with serotonergic stimulation (head twitches, forepaw treading). | [7] |
| GnRH Secretion | Male Mice | Intracerebroventricular (i.c.v.) | 10 nmol | No direct effect on LH, but potentiated kisspeptin-induced LH release. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound peptide
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the intended route of administration
Stock Solution Preparation (Example):
-
Prepare a stock solution of 12.5 mg/mL in DMSO.[1]
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Working Solution Preparation (Example for a 1.25 mg/mL solution): [1]
-
To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
The final solution will have a concentration of 1.25 mg/mL. The vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Always prepare fresh working solutions on the day of the experiment.
Protocol 2: Administration of this compound to Rodents
A. Subcutaneous (s.c.) Injection:
-
Restrain the rodent manually or using a suitable restraining device.
-
Gently lift the skin on the back of the neck or flank to form a "tent".
-
Insert the needle (25-27 gauge) into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the desired volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
B. Intraperitoneal (i.p.) Injection:
-
Restrain the rodent with its head tilted downwards to allow the abdominal organs to move away from the injection site.
-
Insert the needle (23-25 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Penetrate the abdominal wall without inserting the needle too deeply to avoid damaging internal organs.
-
Inject the solution and withdraw the needle.
C. Intracerebroventricular (i.c.v.) Injection:
-
Note: This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia. All procedures must be approved by the institutional animal care and use committee (IACUC).
-
Anesthetize the rodent according to an approved protocol.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and use stereotaxic coordinates to locate the desired ventricle (e.g., lateral ventricle).
-
Drill a small hole in the skull at the target coordinates.
-
Lower a cannula or injection needle to the correct depth.
-
Slowly infuse the this compound solution over a set period.
-
After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and provide post-operative care.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as an agonist for the Neurokinin 3 receptor (NK3R), which is a G-protein coupled receptor (GPCR).[1] The binding of [MePhe7]-NKB to NK3R primarily activates the Gq/11 signaling cascade.
Caption: [MePhe7]-NKB binding to NK3R activates Gq/11, leading to downstream signaling.
General Experimental Workflow for a Behavioral Study
The following diagram illustrates a typical workflow for investigating the effects of this compound on rodent behavior.
Caption: A typical workflow for a rodent behavioral study using [MePhe7]-NKB.
Disclaimer: These protocols and dosages are intended as a guide and should be adapted to specific experimental needs. Researchers should always consult relevant literature and adhere to institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurokinin-3 receptor agonist senktide facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin B Administration Induces Dose Dependent Proliferation of Seminal Vesicles in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin B Administration Induces Dose Dependent Proliferation of Seminal Vesicles in Adult Rats | CoLab [colab.ws]
- 6. Neurokinin B and the Control of the Gonadotropic Axis in the Rat: Developmental Changes, Sexual Dimorphism, and Regulation by Gonadal Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senktide, a selective neurokinin B-like agonist, elicits serotonin-mediated behaviour following intracisternal administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
Application Notes and Protocols for the Administration of [MePhe7]-Neurokinin B in Sheep
For Researchers, Scientists, and Drug Development Professionals
Introduction
[MePhe7]-Neurokinin B is a potent and selective agonist for the Neurokinin 3 Receptor (NK3R). In sheep, as in other mammals, Neurokinin B (NKB) signaling plays a critical role in the regulation of reproductive function. Specifically, it is involved in the control of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) secretion. These application notes provide detailed protocols for the preparation and administration of this compound to sheep for research purposes, along with a summary of expected physiological responses and an overview of the relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of Neurokinin B agonists on LH secretion in ewes.
Table 1: Effect of Neurokinin 3 Receptor (NK3R) Agonist (Senktide) on LH Secretion in Prepubertal Ewes
| Treatment Group | Dose | Percentage of Ewes Showing an LH Pulse |
| Control (Water) | - | 20-25% |
| Senktide | 100 µg | 60% |
| Senktide | 500 µg | 100% |
Table 2: Effect of NK3R Antagonist on LH Surge in Ovariectomized Ewes
| Treatment | Effect on LH Surge Amplitude |
| NK3-SAP (lesion of NK3R neurons) | ~58% reduction |
| p271 (KISS1R antagonist) | ~54% reduction |
| NK3-SAP + p271 | ~59% reduction |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for administration to sheep. The choice of vehicle may depend on the desired route of administration and solubility requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for a Multi-Component Vehicle:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1.25 mg/mL in the working solution, a 12.5 mg/mL stock in DMSO can be prepared.[1]
-
Ensure the powder is fully dissolved by vortexing.
-
-
Working Solution Preparation (Example for 1 mL):
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution (12.5 mg/mL).[1]
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.[1]
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.[1]
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.[1]
-
Vortex the final solution extensively to ensure clarity and homogeneity.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
-
Note on Vehicle Selection: The provided formulation is an example. The optimal vehicle may vary depending on the specific experimental requirements. Simpler vehicles, such as sterile PBS, have also been used for similar compounds.[2]
Protocol 2: Intravenous (IV) Administration of this compound
This protocol details the procedure for administering this compound via intravenous injection into the jugular vein of a sheep.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 3-5 mL)
-
Sterile needles (18-20 gauge, 1-1.5 inch)[3]
-
Animal restraints (e.g., head gate or halter)
-
70% alcohol swabs
-
Clippers (optional)
Procedure:
-
Animal Restraint: Securely restrain the sheep to prevent movement and allow safe access to the jugular vein in the neck.
-
Locate the Jugular Vein: The jugular vein is located in a groove that runs from under the throat to the shoulder.[3] To visualize the vein, apply pressure at the base of the neck to distend it. Clipping the wool in this area can aid in visualization.
-
Site Preparation: Clean the injection site with a 70% alcohol swab.
-
Needle Insertion:
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the distended vein.[4]
-
A successful venipuncture will be indicated by the appearance of blood in the hub of the needle.
-
-
Confirm Placement: Gently pull back on the syringe plunger to confirm that blood flows freely into the syringe.
-
Injection: Once confident of the needle's placement within the vein, slowly administer the this compound solution.
-
Post-Injection:
-
Withdraw the needle and apply firm pressure to the injection site with a clean swab or cotton ball to prevent hematoma formation.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Intracerebroventricular (ICV) Administration of this compound
This protocol provides a general outline for the surgical implantation of a cannula for intracerebroventricular administration. Note: This is a surgical procedure that requires appropriate ethical approval, anesthesia, and aseptic technique. Specific stereotaxic coordinates for sheep can vary, and preliminary studies to validate coordinates are recommended.
Materials:
-
Prepared this compound solution
-
Anesthesia machine and appropriate anesthetics
-
Stereotaxic apparatus adapted for sheep
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing materials
-
Infusion pump and tubing
Procedure Outline:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the sheep following an approved protocol.
-
Shave the surgical area on the head and sterilize the skin.
-
Secure the animal's head in the stereotaxic frame.
-
-
Cannula Implantation:
-
Based on anatomical landmarks from a sheep brain atlas, determine the stereotaxic coordinates for the lateral ventricle.
-
Drill a hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchoring screws.
-
Insert a dummy cannula to maintain patency.
-
Suture the incision around the implant.
-
-
Post-Operative Care:
-
Administer analgesics as prescribed.
-
Allow the animal to recover for a sufficient period (e.g., one week) before commencing infusions.
-
-
Infusion:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and connect the infusion line from the pump to the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate.
-
Following infusion, replace the dummy cannula.
-
Mandatory Visualizations
Signaling Pathway of this compound in the Hypothalamus
Caption: Signaling cascade initiated by this compound leading to LH secretion.
Experimental Workflow for Intravenous Administration
Caption: Step-by-step workflow for intravenous administration of [MePhe7]-NKB in sheep.
References
Application Notes: Radioligand Binding Assay Using [¹²⁵I][MePhe⁷]neurokinin B for the Neurokinin-3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin B (NKB) is a member of the tachykinin family of neuropeptides that plays a crucial role in the regulation of reproductive function and has been identified as a key mediator of menopausal vasomotor symptoms, such as hot flushes.[1] NKB exerts its physiological effects through the neurokinin-3 receptor (NK3R), a G protein-coupled receptor. The development of antagonists for the NK3R is a promising therapeutic strategy for managing menopausal symptoms and other conditions.[1][2]
The radioligand [¹²⁵I][MePhe⁷]neurokinin B is a high-affinity and selective tool for labeling and characterizing NK3 receptors.[3][4] This iodinated analog of the potent NK3R agonist [MePhe⁷]neurokinin B allows for sensitive and precise quantification of receptor binding in various tissues and cell preparations. This document provides a detailed protocol for performing a radioligand binding assay using [¹²⁵I][MePhe⁷]neurokinin B, enabling researchers to determine the affinity of test compounds for the NK3R and to characterize the receptor's properties.
Neurokinin B Signaling Pathway
Neurokinin B binds to the neurokinin-3 receptor (NK3R), a G protein-coupled receptor. This interaction initiates a signaling cascade that is involved in the modulation of gonadotropin-releasing hormone (GnRH) secretion.[5][6][7] The signaling pathway is a key target for the development of therapeutics for conditions such as menopausal hot flushes.[1]
Caption: Neurokinin B Signaling Pathway.
Experimental Protocols
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[8][9] The two primary types of experiments detailed below are saturation binding assays, to determine receptor density (Bmax) and radioligand affinity (Kd), and competition binding assays, to determine the affinity (Ki) of unlabeled test compounds.[8][9][10]
Materials and Reagents
-
Radioligand: [¹²⁵I][MePhe⁷]neurokinin B (specific activity ~2200 Ci/mmol)
-
Receptor Source: Membranes from cells expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells) or tissue homogenates (e.g., rat cortex).[3][4]
-
Unlabeled Ligands: Neurokinin B (for non-specific binding determination) and test compounds.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., Sigmafast).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3-0.5% polyethyleneimine).[11]
-
Scintillation Fluid: Suitable for gamma counting.
-
Gamma Counter: For measuring radioactivity.
Experimental Workflow Diagram
Caption: General workflow for a filtration-based radioligand binding assay.
Saturation Binding Assay Protocol
-
Preparation: Prepare serial dilutions of [¹²⁵I][MePhe⁷]neurokinin B in binding buffer. A typical concentration range would be 0.01 to 5 nM.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of the appropriate [¹²⁵I][MePhe⁷]neurokinin B dilution, and 150 µL of the membrane preparation (containing 5-20 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled neurokinin B (e.g., 1 µM), 50 µL of the [¹²⁵I][MePhe⁷]neurokinin B dilution, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation.[11]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[11]
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [¹²⁵I][MePhe⁷]neurokinin B.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Binding Assay Protocol
-
Preparation: Prepare serial dilutions of the unlabeled test compounds in binding buffer. A typical concentration range would span from 10⁻¹¹ to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of the appropriate test compound dilution (or buffer for total binding).
-
50 µL of [¹²⁵I][MePhe⁷]neurokinin B at a fixed concentration (typically at or near its Kd value, e.g., 0.2 nM).
-
150 µL of the membrane preparation (containing 5-20 µg of protein).
-
Include wells for non-specific binding containing a high concentration of unlabeled neurokinin B (e.g., 1 µM).
-
-
Incubation, Filtration, and Counting: Follow steps 3-6 of the Saturation Binding Assay Protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation experiments.
-
Data Presentation
The following tables summarize representative quantitative data for [¹²⁵I][MePhe⁷]neurokinin B binding to the NK3 receptor.
Table 1: Saturation Binding Parameters for [¹²⁵I][MePhe⁷]neurokinin B
| Receptor Source | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) | Reference |
| Human NK3 receptor in CHO cells | 0.2 | Not Reported | [3] |
Table 2: IC50 Values for Inhibition of [¹²⁵I][MePhe⁷]neurokinin B Binding
| Competing Ligand | Receptor Source | IC50 (nM) | Reference |
| Neurokinin B | Human NK3 receptor in CHO cells | 1.5 | [3] |
| Neurokinin B | Rat cortex membranes | 4.0 | [3] |
| [MePhe⁷]-NKB | HEK 293-NK-4R cell membranes | 3.3 ± 0.5 | [12] |
| Senktide | HEK 293-NK-4R cell membranes | 15.1 ± 2.6 | [12] |
| SR 142801 (NK3 antagonist) | HEK 293-NK-4R cell membranes | 2.6 ± 0.6 | [12] |
| SB 223412 (NK3 antagonist) | HEK 293-NK-4R cell membranes | 4.1 ± 0.7 | [12] |
| SB 222200 (NK3 antagonist) | HEK 293-NK-4R cell membranes | 11.0 ± 2.7 | [12] |
| SR 48968 (NK2 antagonist) | Human NK3 receptors | 287 (Ki) | [4] |
| SR 48968 (NK2 antagonist) | Guinea pig NK3 receptors | 205 (Ki) | [4] |
Conclusion
The radioligand binding assay using [¹²⁵I][MePhe⁷]neurokinin B is a robust and sensitive method for characterizing the neurokinin-3 receptor and for screening novel compounds targeting this receptor. The detailed protocols and reference data provided in these application notes offer a comprehensive guide for researchers in pharmacology and drug development to establish and perform these assays effectively. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the binding of [125I-iodo-histidyl, methyl-Phe7] neurokinin B to the neurokinin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying KNDy Neurons Using [MePhe7]-Neurokinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurons in the arcuate nucleus (ARC) of the hypothalamus that co-express Kisspeptin, Neurokinin B (NKB), and Dynorphin (Dyn), collectively known as KNDy neurons, are crucial for the central control of reproduction.[1][2] These neurons are considered the primary components of the gonadotropin-releasing hormone (GnRH) pulse generator, which governs mammalian fertility.[2][3][4] NKB, acting through its receptor, the neurokinin-3 receptor (NK3R), is a key stimulatory signal within this system.[1][2] It initiates a synchronized firing of KNDy neurons, leading to the release of kisspeptin, which then stimulates GnRH secretion.[5]
[MePhe7]-Neurokinin B is a potent and selective synthetic agonist for the NK3R.[6][7] Its high affinity and selectivity make it an invaluable pharmacological tool for selectively activating KNDy neurons to study their function, downstream signaling pathways, and role in regulating the hypothalamic-pituitary-gonadal (HPG) axis. These notes provide detailed protocols for using this compound in both in vitro and in vivo experimental settings.
Pharmacological Profile of this compound
This compound is a modified NKB peptide designed for high-affinity binding and activation of the NK3R.[7] Its utility is underscored by its selectivity over other tachykinin receptors (NK1R, NK2R).[8]
| Property | Value | Source |
| Target | Neurokinin 3 Receptor (NK3R) | [6] |
| Activity | Agonist | [6] |
| IC50 | 3 nM | [6] |
| EC50 (NK3R) | 0.6 nM | [9] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [6] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically >98% | [6] |
Signaling Pathway in KNDy Neurons
The interaction between NKB (mimicked by [MePhe7]-NKB), Dynorphin, and Kisspeptin within the KNDy neuron population creates a synchronized, pulsatile output that drives GnRH release. NKB provides the primary excitatory drive, while Dynorphin provides delayed inhibitory feedback.
Caption: KNDy neuron signaling cascade initiated by NKB/[MePhe7]-NKB.
Application 1: In Vitro Electrophysiological Recording of KNDy Neuron Activity
This protocol details how to use this compound to directly measure the activation of KNDy neurons in hypothalamic brain slices using whole-cell patch-clamp electrophysiology.
Caption: Experimental workflow for in vitro electrophysiology.
Protocol: Whole-Cell Patch-Clamp Recording
This protocol is adapted from standard electrophysiological procedures.[10]
-
Animals: Use of a transgenic mouse line where KNDy neurons are fluorescently labeled (e.g., Tac2-EGFP) is highly recommended for accurate targeting.
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a sucrose-based artificial cerebrospinal fluid, aCSF).
-
Rapidly dissect the brain and prepare coronal hypothalamic slices (250-300 µm thick) containing the arcuate nucleus using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Identify fluorescent KNDy neurons for targeted recording.
-
Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an internal solution appropriate for the recording modality (e.g., a potassium gluconate-based solution for current-clamp).[10]
-
Establish a stable whole-cell recording with good seal resistance (>1 GΩ) and low access resistance (<25 MΩ).
-
-
Pharmacology:
-
Record baseline neuronal activity (spontaneous firing or holding current) for 5-10 minutes.
-
Switch the perfusion to aCSF containing this compound at the desired concentration (a dose-response curve from 1 nM to 1 µM is recommended to determine EC50).
-
Record the cellular response for 5-10 minutes or until a stable effect is observed.
-
Perform a washout by perfusing with standard aCSF and monitor for recovery to baseline.
-
-
Data Acquisition and Analysis:
-
Use an appropriate amplifier and data acquisition software (e.g., Axopatch amplifier, pCLAMP software).[10]
-
Analyze changes in firing frequency, resting membrane potential, input resistance, or specific currents in response to [MePhe7]-NKB application.
-
Application 2: In Vivo Investigation of HPG Axis Activation
This protocol describes the use of intracerebroventricular (ICV) injection of this compound to assess its effect on the downstream components of the HPG axis, primarily by measuring luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels.
Caption: Experimental workflow for in vivo ICV injection and hormone analysis.
Protocol: Intracerebroventricular (ICV) Injection in Mice
This protocol provides a general guideline for ICV administration in mice.[11][12][13] All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Surgical Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance).[13]
-
Secure the animal in a stereotaxic frame and apply ophthalmic ointment.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Using a dental drill, make a small burr hole over the target coordinates for the lateral ventricle (e.g., relative to bregma: -0.5 mm posterior, +1.1 mm lateral).[12]
-
-
Cannula Implantation (for chronic studies) or Acute Injection:
-
Acute: Slowly lower a Hamilton syringe needle to the target depth (-2.5 to -3.0 mm ventral from the skull surface).[12]
-
Chronic: Implant a guide cannula at the target coordinates and secure it with dental cement. A dummy cannula is inserted to maintain patency. Allow the animal to recover for 5-7 days.
-
-
Injection Procedure:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration. A typical dose might range from 100 pmol to 1 nmol in a volume of 1-5 µL.
-
For injection, load the solution into an injection cannula (for chronic prep) or a Hamilton syringe (for acute prep).
-
Infuse the solution slowly over 1-2 minutes to prevent a rapid increase in intracranial pressure.[12]
-
Leave the needle or injector in place for an additional 2-5 minutes to minimize backflow upon withdrawal.[11]
-
-
Post-Procedure Monitoring and Sample Collection:
-
Suture the scalp incision for acute procedures. Provide post-operative analgesia and care as per approved protocols.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-injection) and at specified time points post-injection.
-
Process blood to separate serum and store at -80°C until hormone analysis.
-
-
Hormone Analysis:
-
Quantify serum LH and FSH concentrations using commercially available, species-specific ELISA kits or radioimmunoassays.
-
Compare hormone levels between the [MePhe7]-NKB treated group and a vehicle-injected control group.
-
Application 3: In Situ Visualization of KNDy Neuron Activity
Calcium imaging using genetically encoded calcium indicators (GECIs) like GCaMP allows for the real-time visualization of intracellular calcium dynamics, which serve as a proxy for neuronal activity.[14][15]
Protocol: GCaMP-Based Calcium Imaging
This protocol outlines the key steps for imaging KNDy neuron populations in response to [MePhe7]-NKB.[16]
-
Viral Vector Delivery:
-
Under stereotaxic guidance, inject an adeno-associated virus (AAV) expressing a Cre-dependent GCaMP sensor (e.g., AAV-FLEX-GCaMP) into the arcuate nucleus of a Kiss1-Cre or Tac2-Cre mouse line. This restricts GCaMP expression to the neurons of interest.
-
-
GRIN Lens Implantation:
-
After 2-3 weeks to allow for robust GCaMP expression, implant a gradient-index (GRIN) lens above the arcuate nucleus.[16]
-
Secure the lens and a baseplate for a miniature microscope (miniscope) to the skull with dental cement.
-
-
Imaging:
-
After animal recovery, mount the miniscope onto the baseplate to image GCaMP fluorescence in freely behaving or head-fixed animals.
-
Establish a baseline recording of calcium transients.
-
Administer this compound systemically (e.g., intraperitoneally) or via a pre-implanted cannula.
-
Record the changes in the frequency and amplitude of calcium events in the KNDy neuron population.
-
-
Data Analysis:
-
Use specialized software packages (e.g., CaImAn, MIN1PIPE) for motion correction, neuron identification, and extraction of fluorescence traces (ΔF/F).
-
Correlate changes in calcium activity with the administration of [MePhe7]-NKB.
-
References
- 1. KNDy neuron - Wikipedia [en.wikipedia.org]
- 2. Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. endocrine.org [endocrine.org]
- 5. Frontiers | Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Arcuate Kisspeptin/Neurokinin B/Dynorphin (KNDy) Neurons Mediate the Estrogen Suppression of Gonadotropin Secretion and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Electrophysiology Recordings [bio-protocol.org]
- 11. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring [MePhe7]-Neurokinin B-Induced LH Pulses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin B (NKB), a member of the tachykinin peptide family, plays a critical role in the regulation of gonadotropin-releasing hormone (GnRH) and, consequently, luteinizing hormone (LH) secretion. The development of potent and selective agonists for the NKB receptor, the neurokinin-3 receptor (NK3R), has provided invaluable tools for dissecting the physiological roles of the NKB signaling pathway in reproductive endocrinology. [MePhe7]-Neurokinin B is a highly selective and potent NK3R agonist, making it a valuable compound for studying the impact of NK3R activation on pulsatile LH release. These application notes provide an overview of the techniques and detailed protocols for measuring this compound-induced LH pulses.
Signaling Pathway of Neurokinin B in LH Pulse Regulation
Neurokinin B, kisspeptin, and dynorphin are co-expressed in a population of neurons in the arcuate nucleus of the hypothalamus, collectively known as KNDy neurons. These neurons are central to the generation of GnRH pulses. The current understanding of the signaling pathway suggests that NKB acts as a key stimulatory signal within the KNDy neuronal network. Activation of the NK3R by NKB or an agonist like this compound on KNDy neurons leads to their depolarization and the subsequent release of kisspeptin. Kisspeptin, in turn, acts on GnRH neurons to stimulate the pulsatile release of GnRH into the hypophyseal portal circulation. GnRH then stimulates the anterior pituitary gland to release LH in a pulsatile manner. Dynorphin, also released from KNDy neurons, is thought to act as an inhibitory feedback signal, terminating the kisspeptin release and thus shaping the pulsatility.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of NK3R agonists on LH pulse parameters in various species. These data provide a reference for the expected outcomes of experiments using this compound.
Table 1: Effect of the NK3R Agonist Senktide on LH Pulse Frequency in Ovariectomized (OVX) Rats
| Treatment Group | Pre-injection LH Pulse Interval (min) | Post-injection LH Pulse Interval (min) | Fold Change |
| Vehicle | 21.9 ± 0.4 | 25.1 ± 0.8 | ~1.1 |
| Senktide (100 pmol, icv) | 26.6 ± 2.2 | 86.0 ± 14.7 | ~3.2 |
| Senktide (600 pmol, icv) | 26.3 ± 2.7 | 162.0 ± 7.4 | ~6.2 |
Data adapted from a study on the inhibitory effects of neurokinin B on GnRH pulse generator frequency in female rats.[1][2]
Table 2: Effect of the NK3R Agonist Senktide on LH Secretion in Male Monkeys
| Treatment | Basal LH (ng/mL) | Peak LH (ng/mL) |
| Vehicle | 0.56 ± 0.13 | - |
| Senktide (15 µg, iv) | 0.56 ± 0.13 | 1.32 ± 0.22 |
| Senktide (50 µg, iv) | 0.56 ± 0.13 | 2.52 ± 0.42 |
Data adapted from a study on Neurokinin B stimulating GnRH release in the male monkey.[3]
Experimental Protocols
Protocol 1: Measurement of this compound-Induced LH Pulses in the Ovariectomized Rat Model
This protocol is designed to assess the acute effects of centrally administered this compound on pulsatile LH secretion in a model with a high-frequency mode of LH release.
Materials:
-
Adult female Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for ovariectomy and cannulation
-
Intracerebroventricular (ICV) guide cannula
-
Intracardiac or jugular vein catheter
-
This compound (lyophilized powder)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for reconstitution
-
Automated blood sampling system or manual collection supplies (syringes, collection tubes)
-
Heparinized saline
-
Rat LH ELISA or RIA kit
Procedure:
-
Animal Preparation (1-2 weeks prior to experiment):
-
Perform bilateral ovariectomy under anesthesia to remove the influence of ovarian steroid feedback.
-
Implant an ICV guide cannula into the lateral ventricle.
-
Implant an intracardiac or jugular vein catheter for blood sampling.
-
Allow animals to recover for at least one week.
-
-
This compound Preparation:
-
On the day of the experiment, reconstitute lyophilized this compound in sterile aCSF or saline to the desired stock concentration.
-
Prepare serial dilutions to obtain the final doses for administration.
-
-
Experimental Procedure:
-
Acclimatize the freely moving rat to the sampling environment.
-
Connect the venous catheter to the automated blood sampling system or prepare for manual sampling.
-
Commence blood sampling every 5-10 minutes for a baseline period of at least 2 hours to establish the endogenous LH pulse pattern.
-
Following the baseline period, administer a single bolus of this compound or vehicle (aCSF/saline) via the ICV cannula.
-
Continue blood sampling at the same frequency for at least 4-6 hours post-injection to monitor the effects on LH pulsatility.
-
Process blood samples to separate plasma or serum and store at -20°C or -80°C until LH analysis.
-
-
LH Measurement:
-
Measure LH concentrations in the collected samples using a validated rat LH ELISA or RIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the LH time-series data using a pulse analysis algorithm (e.g., Cluster or Detect) to determine LH pulse frequency, amplitude, and mean LH concentrations.
-
Compare the LH pulse parameters before and after the administration of this compound and between treatment and vehicle groups.
-
Protocol 2: Measurement of this compound-Induced LH Pulses in Healthy Human Subjects
This protocol outlines a clinical research design to investigate the effects of intravenously administered this compound on LH pulsatility in healthy volunteers. Note: This protocol requires strict adherence to ethical guidelines and institutional review board (IRB) approval.
Materials:
-
Healthy human volunteers (screened for inclusion/exclusion criteria)
-
Clinical research facility
-
Intravenous catheters
-
Infusion pumps
-
Blood collection tubes (e.g., serum-separating tubes)
-
This compound for human use (sterile, pyrogen-free)
-
Sterile saline for infusion
-
Human LH immunoassay (e.g., chemiluminescence immunoassay)
Procedure:
-
Subject Recruitment and Screening:
-
Recruit healthy volunteers according to the study protocol.
-
Obtain informed consent.
-
Perform a comprehensive medical history, physical examination, and baseline blood tests to ensure eligibility.
-
-
Study Design:
-
Employ a randomized, placebo-controlled, crossover design where each subject receives both this compound and a placebo (saline) infusion on separate study visits, with a washout period in between.
-
-
Experimental Visit:
-
Subjects arrive at the clinical research facility in a fasted state.
-
Insert two intravenous catheters, one in each arm: one for the infusion and one for blood sampling.
-
Commence frequent blood sampling (e.g., every 10 minutes) for a baseline period of at least 2 hours.
-
Initiate a continuous intravenous infusion of this compound or placebo at a predetermined dose and duration.
-
Continue frequent blood sampling throughout the infusion and for a specified period after the infusion is complete.
-
Monitor subjects for any adverse events throughout the study.
-
-
Sample Processing and LH Measurement:
-
Process blood samples to obtain serum.
-
Store serum samples at -80°C until analysis.
-
Measure serum LH concentrations using a validated and highly sensitive human LH immunoassay.
-
-
Data Analysis:
-
Analyze the LH concentration profiles using deconvolution analysis to determine LH secretory burst frequency, amplitude, and mass.
-
Compare LH pulse parameters between the this compound and placebo phases within and between subjects.
-
Conclusion
The techniques and protocols described provide a framework for the robust measurement of this compound-induced LH pulses. Careful experimental design, precise execution of protocols, and appropriate data analysis are crucial for obtaining reliable and interpretable results. These studies will contribute to a deeper understanding of the role of the NKB signaling pathway in the neuroendocrine control of reproduction and may aid in the development of novel therapeutics for reproductive disorders.
References
Application Notes and Protocols: In Vitro Characterization of [MePhe7]-Neurokinin B on CHO Cells Expressing the Human Neurokinin-3 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of [MePhe7]-Neurokinin B ([MePhe7]-NKB), a potent and selective agonist for the neurokinin-3 receptor (NK3R), in Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R. This document outlines the underlying signaling pathways, detailed experimental protocols for key assays, and expected quantitative data to facilitate research and development in areas targeting the tachykinin system.
Introduction
This compound is a synthetic analog of the endogenous tachykinin peptide, Neurokinin B. Its high selectivity for the NK3R makes it an invaluable tool for studying the receptor's function and for the screening and characterization of novel NK3R antagonists. CHO cells, which do not endogenously express tachykinin receptors, serve as an excellent host system for the recombinant expression of the human NK3R, providing a clean background for in vitro pharmacological studies.
Upon binding to the NK3R, a G-protein coupled receptor (GPCR), [MePhe7]-NKB primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be readily quantified. Concurrently, activation of the NK3R can also stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
This document details the protocols for three key in vitro assays used to characterize the activity of [MePhe7]-NKB in CHO-NK3R cells:
-
Radioligand Binding Assay: To determine the binding affinity of [MePhe7]-NKB and other compounds to the human NK3R.
-
Calcium Mobilization Assay: To measure the functional potency of [MePhe7]-NKB in stimulating intracellular calcium release.
-
ERK1/2 Phosphorylation Assay: To assess the activation of the MAPK signaling pathway following NK3R stimulation.
Data Presentation
The following tables summarize the expected quantitative data for the interaction of [MePhe7]-NKB and other tachykinin ligands with the human NK3R expressed in CHO cells.
Table 1: Binding Affinities of Tachykinin Ligands at the Human NK3 Receptor in CHO Cells
| Ligand | Radioligand | Assay Type | Parameter | Value (nM) | Reference |
| This compound | [125I][MePhe7]-NKB | Competition | IC50 | 3 | [1] |
| Neurokinin B | [125I][MePhe7]-NKB | Competition | Ki | 0.79 | [2] |
| Neurokinin B | [125I-iodo-histidyl, methyl-Phe7] neurokinin B | Competition | IC50 | 1.5 | [3] |
| SR 48968 (NK2 Antagonist) | [125I][MePhe7]-NKB | Competition | Ki | 287 | [4] |
Table 2: Functional Potency of Tachykinin Agonists in CHO-NK3R Cells
| Agonist | Assay Type | Parameter | Value (nM) | Reference |
| Neurokinin B | Calcium Mobilization | EC50 | 12.0 | [5] |
| Senktide | Calcium Mobilization | EC50 | Potent Agonist | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NK3R signaling pathway activated by [MePhe7]-NKB.
Caption: General experimental workflow for in vitro assays.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the human NK3R expressed in CHO cell membranes using [125I][MePhe7]-NKB as the radioligand.[1][3][4]
Materials:
-
CHO-NK3R cell membranes
-
[125I]this compound (specific activity ~2000 Ci/mmol)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.2% BSA
-
Non-specific binding control: 1 µM unlabeled [MePhe7]-NKB or Neurokinin B
-
Test compounds
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Plate Preparation: Pre-soak the 96-well filter plates with 0.3% polyethyleneimine (PEI) for at least 30 minutes at room temperature.
-
Assay Setup: In a 96-well assay plate, add the following in a final volume of 250 µL:
-
50 µL of Binding Buffer or unlabeled ligand for non-specific binding or test compound.
-
50 µL of [125I][MePhe7]-NKB (final concentration ~0.1-0.5 nM).
-
150 µL of CHO-NK3R cell membrane suspension (10-20 µg of protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Drying: Dry the filter plate at 50°C for 30-60 minutes.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 values and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in response to NK3R activation by [MePhe7]-NKB using a fluorescent calcium indicator like Fluo-4 AM.[5][6]
Materials:
-
CHO-NK3R cells
-
Culture Medium: Ham's F-12K with 10% FBS
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
This compound and other test compounds
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed CHO-NK3R cells into 96- or 384-well black, clear-bottom plates at a density of 40,000-80,000 cells/well (for 96-well) or 10,000-20,000 cells/well (for 384-well) and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 2 µM Fluo-4 AM, 0.02% Pluronic F-127). If using probenecid, add it to the Assay Buffer at a final concentration of 2.5 mM.
-
Remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM loading solution to each well.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Washing (Optional but Recommended): Gently wash the cells twice with Assay Buffer, leaving a final volume of 100 µL (for 96-well) or 25 µL (for 384-well) in each well.
-
Compound Addition and Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline reading for 10-20 seconds.
-
Automatically inject the desired concentration of [MePhe7]-NKB or test compound and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 in CHO-NK3R cells following stimulation with [MePhe7]-NKB via Western blotting.[7]
Materials:
-
CHO-NK3R cells
-
Culture Medium: Ham's F-12K with 10% FBS
-
Serum-Free Medium: Ham's F-12K
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation:
-
Seed CHO-NK3R cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in Serum-Free Medium.
-
-
Stimulation:
-
Treat the cells with various concentrations of [MePhe7]-NKB for a predetermined time (typically 5-10 minutes at 37°C). Include an untreated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody following the same procedure.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total-ERK1/2. Plot this ratio against the agonist concentration to determine the EC50.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. neurokinin B | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Characterization of the binding of [125I-iodo-histidyl, methyl-Phe7] neurokinin B to the neurokinin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Characterization of tachykinin mediated increases in [Ca2+]i in Chinese hamster ovary cells expressing human tachykinin NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
[MePhe7]-Neurokinin B solubility and stability issues
Welcome to the technical support center for [MePhe7]-Neurokinin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent Neurokinin 3 receptor (NK3R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of lyophilized this compound?
For initial reconstitution, it is recommended to use a small amount of high-purity dimethyl sulfoxide (DMSO). This compound has been shown to be soluble in DMSO at concentrations up to 20 mg/mL.[1] When using DMSO, ensure it is of high purity and has been stored under dry conditions, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound did not dissolve completely in my aqueous buffer. What should I do?
If you encounter solubility issues in aqueous buffers, consider the following troubleshooting steps:
-
Assess the peptide's charge: The solubility of peptides is influenced by their net charge at a given pH. The amino acid sequence of this compound (Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2) results in a net negative charge at neutral pH due to the two aspartic acid residues. Therefore, dissolving it in a slightly basic buffer (pH > 7) may improve solubility. However, caution is advised with high pH for peptides containing cysteine, though [MePhe7]-NKB does not.
-
Use a co-solvent approach: For in vitro and in vivo experiments, it is common to first dissolve the peptide in a small amount of an organic solvent like DMSO and then dilute it into the final aqueous buffer.
-
Employ gentle heating and sonication: If precipitation or cloudiness occurs upon dilution, gentle warming (up to 40°C) or brief sonication can aid in dissolution.[1][2] Always visually inspect the solution to ensure it is clear and free of particulates before use.[3]
Q3: How should I store stock solutions of this compound?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Q4: What is the stability of this compound in working solutions for cell-based assays or in vivo studies?
The stability of this compound in working solutions is highly dependent on the composition of the solution (e.g., pH, presence of enzymes in cell culture media or plasma) and the storage conditions. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4] For cell-based assays, it is advisable to conduct a stability test of the peptide in your specific cell culture medium over the time course of your experiment.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock into Aqueous Buffer
-
Problem: The peptide is precipitating out of solution when the DMSO stock is diluted into an aqueous buffer like PBS or cell culture media.
-
Cause: This is a common issue for hydrophobic peptides when the concentration of the organic solvent is significantly reduced upon dilution, leading to a decrease in the peptide's solubility in the final aqueous environment.
-
Solution Workflow:
Caption: Troubleshooting workflow for peptide precipitation.
Issue 2: Inconsistent or Lower-Than-Expected Potency in Bioassays
-
Problem: The observed biological activity of this compound is variable or lower than expected.
-
Cause: This could be due to inaccurate concentration of the peptide solution due to incomplete solubilization, degradation of the peptide, or adsorption to plasticware.
-
Solution:
-
Verify Complete Solubilization: Ensure your stock solution is completely clear. Centrifuge the solution before use to pellet any undissolved peptide.[2]
-
Assess Peptide Stability: If the working solution is not used immediately, its stability should be verified. This can be done by running a time-course experiment and comparing the activity of a freshly prepared solution to one that has been stored under the experimental conditions.
-
Consider Peptide Adsorption: Peptides can adsorb to the surface of plastic tubes and plates. Using low-protein-binding plastics or including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers can help mitigate this issue.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Concentration | Observations | Reference |
| DMSO | 20 mg/mL (15.72 mM) | Clear solution (ultrasonication may be needed) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (0.98 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (0.98 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (0.98 mM) | Clear solution | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Recommendations | Reference |
| Lyophilized Powder | -20°C or colder | Several years | Store in a sealed container with desiccant. | [3] |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [4] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [4] |
| Working Solution | Varies | For immediate use | Prepare fresh daily for in vivo studies. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Bring the lyophilized this compound vial to room temperature in a desiccator.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of peptide provided. The molecular weight of this compound is approximately 1272.5 g/mol .
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex gently and, if necessary, sonicate in a water bath for a few minutes until the peptide is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for Stability Assessment of Working Solutions
-
Prepare a fresh working solution of this compound in your experimental buffer (e.g., cell culture medium).
-
Immediately test the biological activity of this "time zero" sample in your assay.
-
Incubate an aliquot of the working solution under your experimental conditions (e.g., at 37°C in a CO2 incubator).
-
At various time points (e.g., 2, 4, 8, 24 hours), take a sample of the incubated working solution and test its biological activity.
-
A significant decrease in potency over time indicates instability. The stability can be quantified by analyzing the degradation products using methods like HPLC-MS.
Visualizations
This compound and the NK3R Signaling Pathway
This compound acts as an agonist for the Neurokinin 3 receptor (NK3R), a G-protein coupled receptor (GPCR). The binding of this compound to NK3R primarily activates the Gq/11 signaling cascade.
Caption: NK3R signaling pathway activated by [MePhe7]-NKB.
References
Technical Support Center: Optimizing [MePhe7]-Neurokinin B Experiments
Welcome to the technical support center for [MePhe7]-Neurokinin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this selective neurokinin-3 receptor (NK3R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the neurokinin-3 receptor (NK3R), a G-protein coupled receptor.[1][2] Its primary mechanism of action involves binding to and activating NK3R, which is preferentially coupled to the Gq alpha subunit. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This signaling cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), modulating various cellular processes.[3] In neuroendocrinology, it is a key tool for investigating the regulation of gonadotropin-releasing hormone (GnRH) secretion.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the lyophilized powder, it is recommended to store it at -20°C or -80°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[1] It is advisable to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in DMSO.[1][5] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 20 mg/mL (15.72 mM).[1] It may be necessary to use an ultrasonic bath to aid dissolution.[1] For in vivo experiments, several protocols can be used to prepare working solutions from a DMSO stock. Common vehicles include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1] It is crucial to add and mix each solvent sequentially to ensure proper dissolution.[1]
Q4: What is the typical concentration range for in vitro and in vivo experiments?
A4: The optimal concentration will vary depending on the specific experimental system. For in vitro functional assays, such as measuring calcium influx or inositol phosphate accumulation, EC50 values have been reported in the low nanomolar range (e.g., 0.5 nM to 7.1 nM). For in vivo studies in rodents, intracerebroventricular (i.c.v.) administration of a similar NK3R agonist, senktide, has been effective at doses around 600 pmol.[4]
Troubleshooting Guide
Issue 1: Inconsistent or no cellular response to this compound in vitro.
-
Possible Cause 1: Improper compound handling and storage.
-
Solution: Ensure the compound has been stored correctly at -20°C or -80°C and protected from moisture.[1] Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Possible Cause 2: Suboptimal concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Start with a broad range of concentrations spanning from sub-nanomolar to micromolar.
-
-
Possible Cause 3: Low or absent NK3R expression in the cell line.
-
Solution: Verify the expression of NK3R in your cell line using techniques such as RT-qPCR, Western blot, or immunocytochemistry.
-
-
Possible Cause 4: Ligand degradation.
-
Solution: While this compound is more stable than native Neurokinin B, degradation in serum-containing media or by cellular proteases can occur over long incubation times.[3] Minimize incubation times where possible and consider using protease inhibitors.
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Possible Cause 1: Poor solubility in the chosen buffer.
-
Solution: this compound has limited solubility in aqueous solutions. Ensure that the final concentration of DMSO or other organic solvents is sufficient to maintain solubility, but not high enough to cause cellular toxicity. If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[1]
-
-
Possible Cause 2: Incorrect pH of the buffer.
Issue 3: Variability in in vivo experimental results.
-
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent administration of the compound. For i.c.v. injections, verify the cannula placement. For systemic injections, ensure the formulation is homogenous and administered at a consistent rate.
-
-
Possible Cause 2: Degradation of the compound in vivo.
-
Solution: this compound can be degraded by proteases in serum and tissues.[3] For prolonged studies, consider more frequent administration or the use of a more proteolytically stable analog if available.
-
-
Possible Cause 3: Species-specific differences in NK3R pharmacology.
-
Solution: Be aware that there can be pharmacological differences in NK3R between species (e.g., human, guinea pig, rat).[6] The affinity and potency of this compound may vary, requiring dose adjustments.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| IC50 | NK3R | 3 nM | [1] | |
| EC50 (Ca2+ influx) | Human NK3R | CHO cells | 3 nM | |
| EC50 (Inositol Phosphate) | Human NK3R | CHO cells | 0.5 nM | |
| EC50 (Arachidonic Acid) | Human NK3R | CHO cells | 0.6 nM | [7] |
Table 2: Recommended Starting Concentrations for Experiments
| Experiment Type | Species/System | Recommended Starting Concentration/Dose | Reference |
| In Vitro Functional Assays | Mammalian cell lines | 1 nM - 100 nM | |
| In Vivo (i.c.v. administration) | Rat | 600 pmol (of senktide, a similar agonist) | [4] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Plate CHO cells stably expressing human NK3R in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay: Wash the cells to remove excess dye. Place the plate in a fluorescence plate reader. Record baseline fluorescence for a short period. Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Intracerebroventricular (i.c.v.) Administration in Rats
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the lateral ventricle. Allow the animal to recover for at least one week.
-
Solution Preparation: On the day of the experiment, prepare a fresh working solution of this compound in sterile saline containing a low percentage of DMSO to ensure solubility.
-
Injection: Gently restrain the animal. Insert an injection cannula through the guide cannula. Infuse the desired volume of the this compound solution over a period of 1-2 minutes.
-
Behavioral or Physiological Monitoring: Following the injection, monitor the animal for the desired behavioral or physiological endpoints (e.g., changes in hormone levels, locomotor activity).
-
Data Collection and Analysis: Collect and analyze the data according to the specific experimental design.
Visualizations
Caption: Signaling pathway of this compound via the NK3 receptor.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting inconsistent in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurokinin B - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin B (human, porcine) | Other Tachykinin | Tocris Bioscience [tocris.com]
- 6. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional expression of a novel human neurokinin-3 receptor homolog that binds [3H]senktide and [125I-MePhe7]neurokinin B, and is responsive to tachykinin peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of [MePhe7]-Neurokinin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [MePhe7]-Neurokinin B ([MePhe7]-NKB).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, potent, and selective agonist for the neurokinin-3 receptor (NK3R).[1] It is a decapeptide analog of the endogenous tachykinin peptide, Neurokinin B (NKB).[2] Its high affinity and selectivity for NK3R make it a valuable tool for studying the physiological roles of this receptor.
Q2: What is the primary mechanism of action of [MePhe7]-NKB?
A2: [MePhe7]-NKB selectively binds to and activates the NK3R, a G-protein coupled receptor (GPCR).[2] Activation of NK3R typically leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium and activates protein kinase C. This signaling pathway is involved in various physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.[1]
Q3: What are the known off-target effects of [MePhe7]-NKB?
A3: [MePhe7]-NKB is highly selective for the NK3R. Studies on similar potent NK3R agonists have shown no significant binding affinity for the other tachykinin receptors, NK1R and NK2R, at concentrations up to 10 µM. However, at very high concentrations, cross-reactivity with other tachykinin receptors could potentially occur. It is always recommended to empirically determine the selectivity of [MePhe7]-NKB in your specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Effects Observed in Experiments
Q: My experimental results suggest that [MePhe7]-NKB is producing effects inconsistent with NK3R activation. How can I troubleshoot this?
A: Unexpected results can arise from several factors, including off-target receptor activation or experimental artifacts. Follow these steps to identify the source of the issue:
-
Confirm Agonist Purity and Concentration:
-
Ensure the purity of your [MePhe7]-NKB stock. Impurities can lead to confounding results.
-
Verify the final concentration of [MePhe7]-NKB used in your assay. An incorrect concentration may lead to either a lack of response or off-target effects at supra-physiological doses.
-
-
Assess Selectivity with Receptor Antagonists:
-
Use a selective NK3R antagonist (e.g., SB-222200, Osanetant) to confirm that the observed effect is mediated by NK3R. The effect of [MePhe7]-NKB should be blocked by the NK3R antagonist.
-
To investigate potential off-target effects, use selective antagonists for NK1R (e.g., Aprepitant) and NK2R (e.g., Saredutant). If these antagonists block the observed effect, it suggests cross-reactivity.
-
-
Perform Control Experiments:
-
Include a vehicle control to account for any effects of the solvent.
-
If using a cell-based assay, use a parental cell line that does not express NK3R to see if the effect is independent of the receptor.
-
-
Consult the Literature for Similar Findings:
-
Review publications that have used [MePhe7]-NKB in similar experimental models to see if comparable unexpected effects have been reported.
-
Issue 2: High Background Signal in Radioligand Binding Assays
Q: I am performing a radioligand binding assay with [125I]-[MePhe7]-NKB and observing high non-specific binding. What could be the cause and how can I reduce it?
A: High non-specific binding can obscure the specific binding signal and reduce the accuracy of your results. Here are common causes and solutions:
-
Problem: Radioligand is sticking to non-receptor components.
-
Solution:
-
Increase Bovine Serum Albumin (BSA) concentration: BSA can help to block non-specific binding sites on your assay tubes, plates, and filters.
-
Pre-soak filters: If using a filtration-based assay, pre-soak the filters in a buffer containing a high concentration of a non-ionic detergent (e.g., 0.1% polyethyleneimine) or BSA.
-
Optimize washing steps: Increase the number and volume of washes to more effectively remove unbound radioligand. Ensure the wash buffer is cold to minimize dissociation of specifically bound ligand.
-
-
-
Problem: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below the Kd for the receptor. Higher concentrations can lead to increased non-specific binding.
-
-
Problem: Inadequate blocking of non-specific sites.
-
Solution: Ensure you are using an appropriate unlabeled ligand at a sufficiently high concentration (typically 1000-fold excess of the radioligand) to define non-specific binding.
-
Data Presentation
Table 1: Binding Affinity and Potency of this compound at Tachykinin Receptors
| Ligand | Receptor | Assay Type | Species | Cell Line | Parameter | Value (nM) | Reference |
| [MePhe7]-NKB | NK3R | Competition Binding | Human | CHO | IC50 | 3 | [1] |
| [MePhe7]-NKB | NK3R | Competition Binding | Human | CHO | IC50 | 5.3 | [3] |
| [MePhe7]-NKB | NK3R | Functional (Inositol Phosphate) | Human | CHO | EC50 | 0.5 | [3] |
| Senktide Derivatives | NK1R | Binding Affinity | - | - | - | No binding at 10 µM | |
| Senktide Derivatives | NK2R | Binding Affinity | - | - | - | No binding at 10 µM |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity of unlabeled ligands for the NK3R by measuring their ability to compete with a radiolabeled ligand, such as [125I]-[MePhe7]-NKB.
Materials:
-
Cell membranes prepared from cells expressing NK3R
-
[125I]-[MePhe7]-NKB (radioligand)
-
Unlabeled [MePhe7]-NKB or other competing ligands
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Setup:
-
Add 50 µL of binding buffer to all wells.
-
For total binding wells, add 50 µL of binding buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled NKB (e.g., 1 µM).
-
For competition wells, add 50 µL of varying concentrations of the unlabeled test ligand.
-
-
Add Radioligand: Add 50 µL of [125I]-[MePhe7]-NKB to all wells at a final concentration at or near its Kd.
-
Add Cell Membranes: Add 100 µL of the cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a one-site competition model to determine the IC50.
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of NK3R by [MePhe7]-NKB.
Materials:
-
Cells expressing NK3R
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
[MePhe7]-NKB
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few cycles.
-
Agonist Addition: Use the automated injector to add varying concentrations of [MePhe7]-NKB to the wells.
-
Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of [MePhe7]-NKB and fit the data to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualizations
Caption: NK3R signaling pathway activated by [MePhe7]-NKB.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Troubleshooting high background in binding assays.
References
Technical Support Center: Enhancing the In Vivo Efficacy of [MePhe7]-Neurokinin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the potent and selective Neurokinin-3 (NK3) receptor agonist, [MePhe7]-Neurokinin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments and to offer strategies for improving the efficacy of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, potent, and selective agonist for the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor.[1] Its primary mechanism of action involves binding to and activating NK3R, which is predominantly coupled to the Gq signaling pathway. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular responses.[2]
Q2: What are the main challenges associated with achieving optimal in-vivo efficacy with this compound?
A2: Like many therapeutic peptides, the in-vivo efficacy of this compound can be limited by several factors:
-
Rapid Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in biological fluids and tissues, leading to a short in-vivo half-life.[3][4][5]
-
Poor Bioavailability: Due to their size and hydrophilic nature, peptides often exhibit low absorption and poor penetration across biological membranes.
-
Renal Clearance: Small peptides are often rapidly cleared from circulation by the kidneys.[3]
Q3: What are some general strategies to improve the in-vivo stability and half-life of this compound?
A3: Several peptide engineering and formulation strategies can be employed to enhance the in-vivo performance of this compound:[5][6]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at sites susceptible to enzymatic cleavage can increase resistance to degradation.[4][6]
-
N- and C-terminal Modification: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) can protect the peptide from exopeptidases.[5][6]
-
Cyclization: Introducing a cyclic structure can constrain the peptide's conformation, making it less accessible to proteases.[5][6]
-
PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which can reduce renal clearance and shield it from enzymatic degradation.[7]
-
Formulation with permeation enhancers or in protective delivery systems: Encapsulating the peptide in liposomes or nanoparticles can protect it from degradation and facilitate its delivery to the target site.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your in-vivo experiments with this compound.
Problem 1: Low or inconsistent biological response after administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Storage: Ensure the lyophilized peptide and reconstituted solutions are stored at the recommended temperatures (typically -20°C or -80°C) to prevent chemical degradation. Avoid repeated freeze-thaw cycles. - Formulation: Prepare fresh formulations for each experiment. If the peptide is susceptible to degradation in the vehicle, consider using a stabilizing agent or a different formulation. |
| Suboptimal Formulation/Solubility | - Vehicle Selection: The choice of vehicle is critical for peptide stability and delivery. For intravenous (IV) administration, sterile saline or phosphate-buffered saline (PBS) is common. For subcutaneous (SC) or intraperitoneal (IP) injections, co-solvents like DMSO, PEG300, or Tween-80 may be necessary to improve solubility, but their concentrations should be optimized to avoid toxicity.[8] - Solubility Test: Before in-vivo administration, perform a small-scale solubility test to ensure the peptide is fully dissolved in the chosen vehicle at the desired concentration. Sonication can aid dissolution.[8] |
| Incorrect Dosing | - Dose-Response Study: If the expected effect is not observed, it may be due to an insufficient dose. Perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and experimental endpoint. |
| Route of Administration | - Bioavailability: The route of administration significantly impacts bioavailability. Intravenous injection provides 100% bioavailability, while subcutaneous and intraperitoneal injections may have lower and more variable absorption. Oral administration of peptides is generally not feasible due to enzymatic degradation in the gastrointestinal tract and poor absorption. |
| Interspecies Pharmacological Differences | - Receptor Binding: The binding affinity and pharmacology of this compound can vary between species (e.g., human, guinea pig, rat).[9] Ensure that the selected animal model has a comparable NK3 receptor pharmacology to humans if the research is intended for clinical translation. |
Problem 2: High variability in experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Preparation | - Standardized Protocol: Develop and strictly follow a standardized operating procedure (SOP) for peptide reconstitution and formulation preparation. Ensure accurate weighing of the peptide and precise measurement of vehicle components. |
| Variable Injection Technique | - Consistent Administration: Ensure that the injection volume and site are consistent across all animals. For subcutaneous injections, gently lift the skin to form a tent and inject into the subcutaneous space. For intraperitoneal injections, ensure the needle penetrates the abdominal wall without damaging internal organs. |
| Animal-to-Animal Variation | - Homogenous Groups: Use animals of the same age, sex, and strain to minimize biological variability. Acclimatize animals to the experimental conditions before the study begins. - Increased Sample Size: Increasing the number of animals per group can help to overcome individual variations and increase the statistical power of the study. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and its analog, senktide, which is also a potent and selective NK3R agonist.
Protocol 1: In Vivo Administration of Senktide in Rats (Intracerebroventricular Injection)
This protocol is adapted from a study investigating the effects of senktide on LH secretion in female rats.[10]
Materials:
-
Senktide (or this compound)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgical Procedure: Expose the skull and drill a small hole over the lateral cerebral ventricle.
-
Peptide Preparation: Dissolve senktide in sterile saline to the desired concentration (e.g., 600 pmol in 5 µL).
-
Injection: Slowly inject the senktide solution into the lateral ventricle using a Hamilton syringe.
-
Post-operative Care: Suture the incision and allow the animal to recover from anesthesia. Monitor the animal for any adverse effects.
-
Data Collection: Collect biological samples (e.g., blood) at predetermined time points to assess the biological response (e.g., LH levels).
Protocol 2: Formulation of this compound for In Vivo Injection
This protocol provides examples of formulations for dissolving this compound for in-vivo experiments.[8]
Formulation 1 (for aqueous-based injections):
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.
Formulation 2 (for oil-based injections):
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly until a clear solution is formed.
Note: It is recommended to prepare fresh working solutions on the day of the experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
Quantitative Data Summary
The following tables summarize in-vitro binding and functional data for this compound and related compounds.
Table 1: In Vitro Receptor Binding Affinity (IC50, nM)
| Compound | NK3 Receptor | NK1 Receptor | NK2 Receptor |
| [MePhe7]-NKB | 1.1 | 4,000 | >10,000 |
| Senktide | 1.1 | >10,000 | >10,000 |
| Neurokinin B | 1.5 | 3,000 | >10,000 |
Data adapted from a study on novel potent neurokinin-3 receptor selective agonists.
Table 2: In Vitro Functional Agonist Activity (EC50, pM)
| Compound | Rat NK3R | Goat NK3R | Cattle NK3R |
| Senktide | 14 ± 2.0 | 29 ± 3.0 | 25 ± 4.0 |
| Derivative 6e | 4.1 ± 1.2 | 13 ± 3.0 | 6.0 ± 1.0 |
Data adapted from a structure-activity relationship study on senktide derivatives.[10]
Signaling Pathway and Experimental Workflow Diagrams
Neurokinin-3 Receptor (NK3R) Signaling Pathway
Caption: NK3R signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in-vivo efficacy studies of peptide agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. kinampark.com [kinampark.com]
- 8. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 9. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]
[MePhe7]-Neurokinin B storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and experimental use of [MePhe7]-Neurokinin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, potent, and selective agonist for the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor (GPCR). Its primary mechanism of action is to bind to and activate NK3R, which is involved in various physiological processes, most notably the regulation of Gonadotropin-Releasing Hormone (GnRH) secretion. Activation of NK3R by agonists like this compound typically leads to the mobilization of intracellular calcium.
Q2: What are the recommended storage conditions for lyophilized this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[1] It is crucial to protect the peptide from moisture.
Q3: How should I store this compound once it is reconstituted in a solvent?
A3: The stability of reconstituted this compound depends on the storage temperature. For short-term storage (up to 1 month), aliquots of the stock solution can be stored at -20°C.[1] For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the peptide.
Q4: What is the recommended solvent for reconstituting this compound?
A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for reconstituting this compound.[1] For cellular assays, it is critical to use a final DMSO concentration that is non-toxic to the cells (typically less than 0.5%).
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Peptide
Q: I am having trouble dissolving the lyophilized this compound powder.
A:
-
Initial Steps: Ensure you are using a high-quality, anhydrous grade of DMSO. Briefly vortex the vial after adding the solvent. Gentle warming (to no more than 37°C) or sonication in a water bath for a short period can also aid in dissolution.
-
Check for Aggregation: Peptides can sometimes form aggregates that are difficult to dissolve. If the solution remains cloudy or contains visible particulates after initial attempts, refer to the "Preventing and Addressing Aggregation" section below.
-
Solvent Compatibility: While DMSO is generally effective, ensure it is compatible with your downstream experimental conditions. If not, you may need to explore other solvents, but this should be done with caution as it can affect peptide stability and activity.
Issue 2: Inconsistent or No Biological Activity in Cell-Based Assays
Q: My this compound is not eliciting the expected response in my cell-based assay (e.g., calcium mobilization).
A:
-
Peptide Integrity:
-
Improper Storage: Confirm that the peptide has been stored correctly (lyophilized at -20°C/-80°C, stock solutions at -80°C). Repeated freeze-thaw cycles can degrade the peptide.
-
Age of Stock Solution: If the stock solution is older than the recommended storage period (6 months at -80°C), its activity may be diminished.[1] Prepare a fresh stock solution from lyophilized powder.
-
-
Experimental Conditions:
-
Cell Health: Ensure your cells are healthy, within a suitable passage number, and are expressing sufficient levels of the NK3 receptor.
-
Assay Buffer: The composition of your assay buffer (e.g., presence of divalent cations) can influence receptor-ligand interactions. Use a buffer that is known to be suitable for NK3R activation assays.
-
Ligand Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
-
-
Receptor Desensitization: Prolonged exposure of cells to an agonist can lead to receptor desensitization and internalization. Ensure that your experimental timeline minimizes the pre-incubation time with the agonist.
Issue 3: High Background or Non-Specific Effects
Q: I am observing high background signal or non-specific effects in my experiments.
A:
-
Solvent Effects: High concentrations of DMSO can be cytotoxic and may lead to non-specific cellular responses. Ensure the final concentration of DMSO in your assay is at a level that does not affect your cells. A vehicle control (assay buffer with the same final concentration of DMSO) is essential.
-
Peptide Purity: If the peptide purity is low, contaminants could be causing non-specific effects. Use a high-purity grade of this compound.
-
Off-Target Effects: While this compound is a selective NK3R agonist, at very high concentrations, it may interact with other neurokinin receptors. Use the lowest effective concentration to minimize the risk of off-target effects.
Data Presentation
| Parameter | Value | Reference |
| Storage Temperature (Lyophilized) | -20°C or -80°C | [1] |
| Storage Temperature (Stock Solution) | -20°C (1 month), -80°C (6 months) | [1] |
| Recommended Solvent | DMSO | [1] |
| IC50 for NK3R | ~3 nM | [1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial to ensure the peptide is fully dissolved. If necessary, briefly sonicate in a water bath.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol is for measuring the activation of NK3R by this compound in a cell line endogenously or recombinantly expressing the receptor.
Materials:
-
Cells expressing NK3R
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127 (optional, to aid in dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound stock solution (in DMSO)
-
Microplate reader with fluorescence capabilities
Methodology:
-
Cell Seeding: Seed the NK3R-expressing cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and, if used, Pluronic F-127 (at a final concentration of ~0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence using a microplate reader. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Agonist Addition:
-
Prepare serial dilutions of this compound in HBSS from your stock solution.
-
Add the diluted agonist to the wells and immediately begin recording the fluorescence signal.
-
-
Data Analysis: The change in intracellular calcium is determined by the ratio of fluorescence intensities at the two excitation wavelengths (340/380 nm for Fura-2). Plot the change in fluorescence ratio against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Mandatory Visualizations
Caption: Signaling pathway of KNDy neurons regulating GnRH secretion.
Caption: Experimental workflow for a calcium mobilization assay.
References
Technical Support Center: [MePhe7]-Neurokinin B Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of [MePhe7]-Neurokinin B.
Frequently Asked Questions (FAQs)
Q1: What is the sequence of this compound?
The amino acid sequence for this compound is Asp-Met-His-Asp-Phe-Phe-MePhe-Gly-Leu-Met-NH2. It is a decapeptide with an N-methylated phenylalanine at position 7 and a C-terminal amidation.
Q2: What are the primary challenges in synthesizing this compound?
The main challenges in synthesizing this peptide are:
-
Difficult coupling of the N-methylated phenylalanine (MePhe): The methyl group on the nitrogen atom creates steric hindrance, which can lead to incomplete coupling reactions and low yields.
-
Side reactions: The presence of specific amino acids like Asp, Met, and His can lead to undesirable side reactions such as aspartimide formation, methionine oxidation, and histidine racemization.
-
Purification of the final peptide: The hydrophobic nature of the peptide, particularly due to the multiple phenylalanine residues, can make purification by reverse-phase HPLC challenging.
Q3: Which solid-phase peptide synthesis (SPPS) strategy is recommended for this compound?
Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry is the most commonly used and recommended strategy for the synthesis of this compound.
Troubleshooting Guides
Problem 1: Low coupling efficiency, especially at the MePhe7 position.
Symptoms:
-
Low overall yield of the crude peptide.
-
Presence of deletion sequences (missing the MePhe residue or subsequent amino acids) in the mass spectrometry analysis of the crude product.
-
Positive (blue) Kaiser test or other ninhydrin-based tests after the coupling step, indicating unreacted free amines.
Possible Causes:
-
Steric Hindrance: The N-methyl group on the phenylalanine at position 7 significantly hinders the approach of the activated carboxyl group of the incoming amino acid.
-
Inefficient Coupling Reagents: Standard coupling reagents like HBTU/HOBt may not be sufficiently reactive to overcome the steric hindrance.
Solutions:
-
Use of Potent Coupling Reagents: Employ more powerful coupling reagents known to be effective for sterically hindered and N-methylated amino acids. Recommended reagents include HATU, HCTU, PyAOP, or PyBOP.
-
Double Coupling: Repeat the coupling step for the amino acid following MePhe7 to ensure the reaction goes to completion.
-
Extended Coupling Times: Increase the reaction time for the coupling step after the MePhe residue to allow for a higher conversion rate.
-
Microwave-Assisted Synthesis: Utilizing a microwave peptide synthesizer can enhance coupling efficiency for difficult sequences by providing controlled heating.
Problem 2: Presence of unexpected side products in the final analysis.
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing masses that do not correspond to the target peptide or simple deletion sequences.
Possible Causes and Solutions:
| Side Reaction | Amino Acid Involved | Description | Prevention and Mitigation |
| Aspartimide Formation | Aspartic Acid (Asp) | The side-chain carboxyl group of Asp can react with the backbone amide nitrogen to form a five-membered ring (aspartimide). This can lead to epimerization and the formation of β-aspartyl peptides.[1][2][3] | Use a bulky protecting group for the Asp side chain, such as O-tert-butyl (OtBu). Minimize exposure to basic conditions (e.g., piperidine for Fmoc removal) by using shorter deprotection times. Adding HOBt to the piperidine solution can also help suppress this side reaction.[2] |
| Methionine Oxidation | Methionine (Met) | The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, especially during the final cleavage from the resin with strong acids.[4] | Add scavengers such as dithiothreitol (DTT) or dimethyl sulfide (DMS) to the cleavage cocktail. If oxidation occurs, the sulfoxide can often be reduced back to the thioether post-synthesis. |
| Histidine Racemization | Histidine (His) | The imidazole side chain of histidine can catalyze the racemization of the α-carbon during coupling. | Use a side-chain protecting group on the histidine, such as trityl (Trt), to minimize racemization. |
| Diketopiperazine Formation | First two amino acids | The N-terminal dipeptide can cyclize and cleave from the resin, especially when proline is the second amino acid. | Use a 2-chlorotrityl chloride resin, which is more sterically hindered and reduces the likelihood of this side reaction. Coupling the first two amino acids as a pre-formed dipeptide can also prevent this. |
Problem 3: Difficulty in purifying the crude peptide.
Symptoms:
-
Poor peak shape and resolution during RP-HPLC.
-
Co-elution of the desired peptide with closely related impurities.
-
Low recovery of the purified peptide.
Possible Causes:
-
Hydrophobicity: The presence of multiple hydrophobic residues (Phe, Leu, Met) can lead to aggregation and poor solubility in the mobile phase.
-
Aggregation: The peptide may aggregate on the HPLC column, leading to broad peaks and low recovery.
Solutions:
-
Optimize RP-HPLC Conditions:
-
Column: Use a C18 column with a wide pore size (e.g., 300 Å) suitable for peptides.
-
Mobile Phase: A typical mobile phase system is A: 0.1% TFA in water and B: 0.1% TFA in acetonitrile.
-
Gradient: Employ a shallow gradient of acetonitrile to effectively separate the target peptide from hydrophobic impurities.
-
-
Alternative Solvents: If aggregation is a significant issue, consider adding a small amount of an organic solvent like isopropanol to the mobile phase to improve solubility.
-
pH Modification: In some cases, changing the pH of the mobile phase (e.g., using a formic acid or ammonium bicarbonate buffer system) can improve peak shape and resolution.
Quantitative Data
The following table summarizes typical, though estimated, yield and purity data for the synthesis of peptides with similar characteristics to this compound. Actual results will vary depending on the specific synthesis protocol, scale, and purification method.
| Parameter | Typical Value | Notes |
| Crude Peptide Yield | 60-80% | Based on the initial loading of the resin. Lower yields may indicate significant coupling or side reaction issues. |
| Crude Peptide Purity | 40-70% | Determined by analytical RP-HPLC. The complexity of the peptide and the presence of difficult couplings can lower the crude purity. |
| Final Yield after Purification | 15-30% | This is highly dependent on the crude purity and the efficiency of the purification process. |
| Final Purity | >95% | For most research and pre-clinical applications, a purity of >95% is required. Higher purities (>98%) can be achieved with optimized purification protocols. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of this compound
This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin (for C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
For the coupling of the amino acid following Fmoc-MePhe-OH, consider using a stronger coupling reagent and/or a double coupling strategy.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common cocktail is TFA/H2O/TIS (triisopropylsilane) (95:2.5:2.5). When methionine is present, adding a scavenger like dithiothreitol (DTT) is recommended to prevent oxidation.
-
React for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Visualizations
General Workflow for Fmoc-SPPS
Caption: General workflow for the solid-phase synthesis of this compound using Fmoc chemistry.
Troubleshooting Logic for Low Coupling Yield
Caption: Decision-making workflow for troubleshooting low coupling yields in [MePhe7]-NKB synthesis.
References
avoiding degradation of [MePhe7]-Neurokinin B in solution
Welcome to the technical support center for [MePhe7]-Neurokinin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: To ensure the long-term stability and integrity of lyophilized this compound, it is recommended to store it at -80°C for up to two years, or at -20°C for up to one year.[1] For short-term storage of a few weeks, refrigeration at 2-8°C is acceptable. It is crucial to keep the product sealed and away from moisture.
Q2: How should I store this compound once it is in solution?
A2: Once reconstituted, the stability of this compound in solution is significantly reduced. For stock solutions, it is advisable to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1] For working solutions intended for in vivo or in vitro experiments, it is best to prepare them fresh on the day of use.
Q3: What are the primary causes of this compound degradation in solution?
A3: Like many peptides, this compound is susceptible to several degradation pathways in aqueous solutions. The most common include:
-
Hydrolysis: Cleavage of peptide bonds, which is often catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Proteolysis: If the solution is contaminated with proteases (e.g., from biological samples), the peptide can be enzymatically cleaved.
-
Aggregation: Peptides can sometimes self-associate and precipitate out of solution, leading to a loss of active compound.
Q4: Which solvents are recommended for reconstituting this compound?
A4: The choice of solvent can impact the stability and solubility of the peptide. For initial reconstitution of the lyophilized powder to create a stock solution, sterile, purified water or a buffer at a slightly acidic pH (e.g., pH 4-6) is often a good starting point. For some applications, organic solvents like DMSO may be used to achieve higher concentrations, but it's important to be aware of their potential effects on the experiment and the peptide's stability.[1] Always use high-purity solvents.
Q5: How does pH affect the stability of this compound in solution?
A5: The pH of the solution is a critical factor for peptide stability. Generally, neutral to slightly acidic pH (around 4-6) is optimal for the stability of many peptides. Alkaline conditions (pH > 8) should be avoided as they can accelerate degradation pathways like deamidation and racemization. It is recommended to use a buffer system to maintain a stable pH.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of peptide activity or inconsistent results | Peptide degradation due to improper storage or handling. | - Ensure lyophilized peptide is stored at -80°C. - Prepare fresh working solutions for each experiment. - Aliquot stock solutions to avoid freeze-thaw cycles. - Use sterile, high-purity water and buffers for reconstitution. |
| - Check the pH of your solution; adjust to a slightly acidic pH if possible. | ||
| Precipitation or cloudiness in the solution | Poor solubility or peptide aggregation. | - Gently warm the solution and vortex to aid dissolution. - Consider using a different solvent system (e.g., with a small percentage of DMSO). - Ensure the pH of the buffer is compatible with the peptide's isoelectric point. |
| - Filter the solution through a 0.22 µm filter to remove any aggregates before use. | ||
| Rapid degradation in biological samples (e.g., plasma, cell culture media) | Presence of proteases. | - Minimize the incubation time of the peptide in the biological matrix. - Consider adding a protease inhibitor cocktail to the sample. - Perform experiments at a lower temperature (e.g., 4°C) if the protocol allows. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using RP-HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific solution over time.
1. Materials:
-
This compound (lyophilized powder)
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
The buffer or solution in which stability is to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Thermostated autosampler or incubator
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in high-purity water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Test Solution: Dilute the peptide stock solution with the buffer/solution of interest to the final desired concentration for the stability study (e.g., 100 µg/mL).
3. Stability Study Procedure:
-
Transfer aliquots of the test solution into several HPLC vials.
-
Immediately inject one vial (t=0) into the HPLC system to determine the initial peak area of the intact peptide.
-
Incubate the remaining vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator and inject it into the HPLC system.
-
Record the peak area of the intact this compound at each time point.
4. HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B) (Note: This is a generic gradient and should be optimized for your specific system and peptide.)
-
5. Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial peak area at t=0.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate.
Visualizations
This compound Degradation Troubleshooting
Caption: A flowchart for troubleshooting the degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: A workflow diagram for assessing the stability of this compound.
Neurokinin B Receptor (NK3R) Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to the NK3 receptor.
References
minimizing non-specific binding in [MePhe7]-Neurokinin B assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing [MePhe7]-Neurokinin B in receptor binding assays. Our goal is to help you minimize non-specific binding and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
This compound is a stable and selective agonist for the Neurokinin-3 receptor (NK3R)[1]. In radiolabeled form, typically with Iodine-125 ([¹²⁵I-MePhe7]NKB), it is a valuable tool for characterizing the pharmacology of the NK3 receptor, including determining receptor affinity (Kd) and density (Bmax) in tissues and cell lines expressing this receptor[2][3].
Q2: What is non-specific binding (NSB) and why is it problematic?
Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as filters, lipids, or other proteins[4][5]. High non-specific binding can obscure the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of binding parameters[5][6]. Ideally, non-specific binding should constitute less than 50% of the total binding, with some sources recommending it be as low as 10-20%[5][6].
Q3: How is non-specific binding determined in a this compound assay?
Non-specific binding is measured by adding a high concentration of an unlabeled competitor ligand to a parallel set of assay tubes[5]. This "cold" ligand saturates the specific binding sites on the NK3 receptors, ensuring that any measured radioactivity is from the radioligand binding to non-receptor sites. For [MePhe7]-NKB assays, a 1000-fold excess of unlabeled [MePhe7]-NKB or another potent NK3R ligand like senktide is commonly used[2].
Q4: What are the key factors that can contribute to high non-specific binding?
Several factors can lead to elevated non-specific binding:
-
Ligand Properties: Hydrophobic ligands tend to exhibit higher non-specific binding[4]. The purity of the radioligand is also crucial, as impurities may bind non-specifically.
-
Assay Components: The type of filter plates, assay tubes, and buffer composition can all influence non-specific interactions[5][7].
-
Tissue/Cell Preparation: The concentration of cell membranes or protein in the assay can impact the level of non-specific binding[8].
-
Experimental Conditions: Inadequate blocking, insufficient washing, or suboptimal incubation times and temperatures can all contribute to high background.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in radioligand binding assays. The following guide provides a systematic approach to identifying and mitigating the sources of this problem.
Problem: Non-Specific Binding is Over 50% of Total Binding
Troubleshooting Workflow
Caption: Troubleshooting workflow for high non-specific binding.
Data & Protocols
Table 1: Typical Reagent Concentrations for [¹²⁵I-MePhe7]NKB Binding Assay
| Reagent | Concentration | Purpose | Reference |
| [¹²⁵I-MePhe7]NKB | 0.3 nM | Radioligand | [2] |
| Unlabeled [MePhe7]NKB | 300 nM (1000x excess) | Defines Non-Specific Binding | [2] |
| Bovine Serum Albumin (BSA) | 1 mg/mL | Blocking Agent | [2] |
| Bacitracin | 0.2 mg/mL | Protease Inhibitor | [2] |
| Leupeptin | 20 µg/mL | Protease Inhibitor | [2] |
| Chymostatin | 20 µg/mL | Protease Inhibitor | [2] |
| Cell Membrane Protein | Variable (e.g., 10-50 µ g/well ) | Source of NK3 Receptors | [8] |
Detailed Experimental Protocol: [¹²⁵I-MePhe7]NKB Whole Cell Binding Assay
This protocol is adapted from a method used for CHO cells expressing the human NK3 receptor[2].
1. Reagent Preparation:
-
Assay Buffer (TBS): 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Binding Buffer: Assay Buffer supplemented with 1 mg/mL BSA, 0.2 mg/mL bacitracin, 20 µg/mL leupeptin, and 20 µg/mL chymostatin.
-
Wash Buffer: Ice-cold TBS containing 0.01% SDS[2].
-
Filter Pre-soak Solution: TBS containing 2% BSA and 0.1% Tween-20[2].
2. Cell Preparation:
-
Culture cells expressing the NK3 receptor to the desired confluency.
-
Rinse cells with cold TBS, then gently scrape and resuspend them in TBS.
-
Perform a cell count to ensure consistent cell numbers across assay tubes.
3. Assay Procedure:
-
Pre-soak GF/C filters in the pre-soak solution for at least 2 hours[2].
-
Set up polypropylene tubes for total binding, non-specific binding, and competitor analysis.
-
To each tube, add 20 µL of the appropriate ligand solution (radioligand with buffer for total binding; radioligand with excess unlabeled ligand for non-specific binding).
-
Initiate the binding reaction by adding 80 µL of the cell suspension to each tube. The final reaction volume is 100 µL[2].
-
Incubate the tubes at 4°C for 2 hours to reach equilibrium[2].
4. Filtration and Washing:
-
Terminate the reaction by rapid filtration over the pre-soaked GF/C filters using a cell harvester.
-
Wash the filters four times with 4 mL of ice-cold wash buffer to remove unbound radioligand[2].
5. Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillant, and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
Experimental Workflow Diagram
Caption: Standard workflow for a radioligand binding assay.
Neurokinin B Signaling Pathway
Neurokinin B (NKB) is a tachykinin peptide that preferentially binds to the Neurokinin-3 receptor (NK3R), a G protein-coupled receptor (GPCR)[9]. The binding of NKB to NK3R primarily initiates signaling through the Gαq/11 pathway.
Signaling Pathway Diagram
Caption: Simplified Neurokinin B signaling cascade via the NK3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional expression of a novel human neurokinin-3 receptor homolog that binds [3H]senktide and [125I-MePhe7]neurokinin B, and is responsive to tachykinin peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 5. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat. | Sigma-Aldrich [sigmaaldrich.com]
protocol for preparing [MePhe7]-Neurokinin B stock solutions
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of [MePhe7]-Neurokinin B stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Neurokinin B (NKB), a member of the tachykinin peptide family. It functions as a potent and selective agonist for the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR).[1][2][3] Its activation of NK3R is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing a concentrated stock solution of this compound.[1] For subsequent dilutions to working concentrations for in vitro and in vivo experiments, various solvent systems can be used, often in combination with DMSO.[1]
Q3: What are the recommended storage conditions and stability of this compound stock solutions?
A3: For long-term storage, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months.[1][5] For short-term storage, -20°C is suitable for up to 1 month.[1][5] It is important to store the solutions in sealed containers and protect them from moisture.[1][5]
Q4: Can I use solvents other than DMSO to prepare the initial stock solution?
A4: While DMSO is the most commonly recommended solvent for initial dissolution, other solvents may be used depending on the experimental requirements. However, it is crucial to ensure the peptide is fully dissolved and stable in the chosen solvent. For aqueous-based working solutions, it is common to first dissolve the peptide in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness observed in the stock solution. | The peptide has low solubility in the chosen solvent or the concentration is too high. | Gently warm the solution and/or sonicate to aid dissolution.[1] If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperature (-80°C for long-term).[1][5] |
| Difficulty dissolving the peptide. | The peptide may be hygroscopic and has absorbed moisture, affecting its solubility. | Use newly opened DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[1] |
| Phase separation observed during the preparation of working solutions. | The components of the solvent system are not miscible. | Ensure thorough mixing after the addition of each solvent component in the preparation of multi-component solvent systems.[1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 1272.5 g/mol .
-
Add the calculated volume of DMSO to the vial containing the peptide.
-
Vortex or sonicate the solution until the peptide is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][5]
Preparation of Working Solutions for In Vitro and In Vivo Studies
The following are examples of solvent systems for preparing working solutions from a concentrated DMSO stock. The final concentration of DMSO should be kept as low as possible to avoid solvent effects in the experiment.
Quantitative Data Summary
| Protocol | Solvent Composition | Achievable Concentration | Notes |
| In Vitro Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (0.98 mM) | This protocol yields a clear solution.[1] |
| In Vitro Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (0.98 mM) | This protocol also yields a clear solution.[1] |
| In Vivo Protocol | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (0.98 mM) | Suitable for in vivo administration.[1] |
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the NK3 receptor.
Experimental Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing this compound stock solution.
References
Technical Support Center: [MePhe7]-Neurokinin B Receptor Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [MePhe7]-Neurokinin B ([MePhe7]-NKB) and its interaction with the Neurokinin B receptor (NK3R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and selective synthetic agonist for the Neurokinin-3 receptor (NK3R). It is a modified version of the endogenous ligand, Neurokinin B (NKB). Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the NK3R, which is involved in processes such as reproductive function and regulation of gonadotropin-releasing hormone (GnRH) secretion.[1]
Q2: What is the primary signaling pathway activated by the NK3 receptor?
A2: The NK3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon agonist binding, such as with [MePhe7]-NKB, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Q3: Are there known interspecies differences in [MePhe7]-NKB binding to the NK3 receptor?
A3: Yes, pharmacological differences in ligand binding to the NK3 receptor have been observed across different species. While the binding affinity of some ligands is similar between human and murine NK3 receptors, significant variations have been reported for other compounds when comparing human, guinea pig, and rat receptors.[2][3] Therefore, it is crucial to consider the species being studied when interpreting binding data and designing experiments.
Data Presentation: Interspecies Variance in [MePhe7]-NKB Binding
The following table summarizes the reported binding affinities of this compound for the NK3 receptor across various species. It is important to note that experimental conditions can influence these values.
| Species | Receptor Source | Ligand | Assay Type | Affinity (Ki/IC50) | Reference |
| Human | Recombinant (CHO cells) | [¹²⁵I][MePhe⁷]-NKB | Competition Binding | Ki = 0.79 nM | [4] |
| Human | Recombinant (CHO cells) | [MePhe⁷]-NKB | Competition Binding | IC₅₀ = 3 nM | [1] |
| Human | Recombinant (HEK293 cells) | [MePhe⁷]-NKB | Competition Binding | IC₅₀ = 5.3 nM | [5] |
| Rat | Cerebral Cortex Membranes | [¹²⁵I][MePhe⁷]-NKB | Competition Binding | - | [2] |
| Guinea Pig | - | [¹²⁵I][MePhe⁷]-NKB | Competition Binding | - | [2] |
| Mouse | Recombinant (HEK293 cells) | Tachykinin Agonists | Competition Binding | Similar to human | [3] |
Experimental Protocols
Radioligand Competition Binding Assay for [MePhe7]-NKB at the NK3 Receptor
This protocol provides a general framework for a competition binding assay using [¹²⁵I][MePhe⁷]-NKB as the radioligand. Optimization may be required based on the specific receptor preparation and laboratory conditions.
1. Membrane Preparation:
-
Culture cells expressing the NK3 receptor of the desired species (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
A fixed concentration of [¹²⁵I][MePhe⁷]-NKB (typically at or below its Kd value).
-
Increasing concentrations of unlabeled [MePhe⁷]-NKB or other competing ligands.
-
Membrane preparation (a predetermined optimal amount of protein).
-
-
For determining non-specific binding, add a high concentration of an unlabeled NK3R ligand (e.g., 1 µM of unlabeled [MePhe⁷]-NKB or another potent antagonist).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) that has been pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a beta or gamma counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competing ligand.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Inadequate blocking of non-specific sites. 4. Radioligand is "sticky" or degraded. | 1. Use a radioligand concentration at or below the Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in 0.5% polyethyleneimine. Add 0.1% BSA to the assay buffer. 4. Check the purity and age of the radioligand. Consider using a different radioligand if the problem persists. |
| Low Specific Binding | 1. Low receptor expression in the membrane preparation. 2. Inactive or degraded receptor. 3. Suboptimal assay conditions (e.g., pH, ion concentration). 4. Insufficient incubation time to reach equilibrium. | 1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well. 2. Prepare fresh membranes and always include protease inhibitors. 3. Optimize the assay buffer composition. 4. Perform a time-course experiment to determine the time required to reach binding equilibrium. |
| Poor Reproducibility | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Inconsistent washing procedure. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex or mix all solutions before adding them to the assay plate. 3. Use a temperature-controlled incubator. 4. Standardize the washing steps for all samples. |
| Hill Slope Not Equal to 1.0 | 1. Presence of multiple binding sites with different affinities. 2. Allosteric interactions. 3. Ligand depletion. 4. Assay not at equilibrium. | 1. Consider using a two-site binding model for data analysis. 2. Investigate the possibility of allosteric modulation. 3. Ensure that the total radioligand bound is less than 10% of the total added. 4. Increase the incubation time. |
Visualizations
NK3 Receptor Signaling Pathway
Caption: NK3 Receptor Signaling Pathway via Gq Protein Activation.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a Radioligand Competition Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurokinin B | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to [MePhe7]-Neurokinin B and Senktide for NK3R Activation
Introduction
The neurokinin B (NKB) system, through its interaction with the neurokinin-3 receptor (NK3R), is a critical regulator of neuronal function, most notably in the pulsatile secretion of gonadotropin-releasing hormone (GnRH).[1] Both [MePhe7]-Neurokinin B ([MePhe7]-NKB) and senktide are potent and selective synthetic peptide agonists of the NK3R, making them invaluable tools for in vitro and in vivo research into the physiological roles of the NKB-NK3R signaling axis.[2][3] While both compounds effectively activate the receptor, they exhibit significant differences in their pharmacological profiles and metabolic stability, which are crucial considerations for experimental design. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agonist for their studies.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for [MePhe7]-NKB and senktide, including binding affinity, functional potency, and metabolic stability.
Table 1: Receptor Binding Affinity and Functional Potency
| Agonist | Receptor/Cell Line | Assay Type | Radioligand | Parameter | Value (nM) | Reference |
| [MePhe7]-NKB | Human NK3R / CHO Cells | Competition Binding | [³H]senktide | IC₅₀ | 5.3 | [4] |
| Human NK3R / - | Competition Binding | ([¹²⁵I]His³, MePhe⁷)-NKB | IC₅₀ | 3 | [5] | |
| Human NK3R / - | Functional (Inositol Phosphate) | - | EC₅₀ | 0.5 | [4] | |
| Human NK3R / - | Functional (Unspecified) | - | EC₅₀ | 0.6 | [4] | |
| Senktide | Human NK3R / CHO Cells | Competition Binding | [³H]senktide | IC₅₀ | 84 | [4] |
| Human NK3R / CHO Cells | Competition Binding | ([¹²⁵I]His³, MePhe⁷)-NKB | IC₅₀ | 56 | [6] | |
| Human NK3R / CHO Cells | Functional (Ca²⁺ Influx) | - | EC₅₀ | 0.011 ± 0.004 | [6] | |
| Human NK3R / - | Functional (Inositol Phosphate) | - | EC₅₀ | 5.1 | [4] | |
| Human NK3R / - | Functional (Unspecified) | - | EC₅₀ | 7.1 | [4] | |
| Rat NK3R / CHO Cells | Functional (Ca²⁺ Influx) | - | EC₅₀ | 0.013 ± 0.004 | [6][7] |
Note: IC₅₀ (half-maximal inhibitory concentration) in binding assays reflects the concentration of the agonist required to displace 50% of the radioligand, indicating binding affinity. EC₅₀ (half-maximal effective concentration) in functional assays indicates the concentration required to elicit 50% of the maximum biological response, reflecting potency. Values can vary based on the specific assay conditions, cell line, and radioligand used.
Table 2: Metabolic Stability
| Agonist | Matrix | Stability | Observation | Reference |
| [MePhe7]-NKB | Pig Serum | Unstable | Rapidly degraded. | [6][7] |
| Pig Hypothalamic Extracts | Unstable | Immediately degraded. | [6][7] | |
| Senktide | Pig Serum | Stable | No degradation observed under the same conditions. | [6][7] |
| Pig Hypothalamic Extracts | Stable | No degradation observed under the same conditions. | [6][7] |
Signaling and Experimental Diagrams
The following diagrams illustrate the NK3R signaling pathway and a general workflow for comparing NK3R agonists.
Caption: NK3R Gq-coupled signaling pathway.
Caption: Experimental workflow for comparing NK3R agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data.
1. Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of the test compounds for the NK3R.
-
Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R.[7][8]
-
Incubation: The cell membranes are incubated in an assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4) with a constant concentration of a radiolabeled NK3R ligand (e.g., [¹²⁵I]His³, MePhe⁷]-NKB) and varying concentrations of the unlabeled competitor agonist ([MePhe7]-NKB or senktide).[7]
-
Separation: The reaction mixtures are incubated to allow binding to reach equilibrium. Subsequently, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters (GF/B), which have been pre-treated with 0.3% polyethylenimine.[7]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor agonist that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC₅₀ value.[7]
2. Functional Assay: Intracellular Calcium ([Ca²⁺]i) Mobilization
This assay measures the potency (EC₅₀) of an agonist by quantifying its ability to trigger the NK3R-mediated signaling cascade, resulting in an increase in intracellular calcium.
-
Cell Plating: CHO cells expressing the NK3R are seeded into 96-well black, clear-bottom plates and incubated overnight.[7]
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., from a Calcium 4 assay kit) for 1 hour at 37°C.[7]
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader. Varying concentrations of the agonist ([MePhe7]-NKB or senktide) are added to the wells to stimulate the cells.
-
Signal Detection: The fluorescence intensity is measured over time to detect the transient increase in intracellular calcium concentration following receptor activation.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal fluorescence response is calculated and reported as the EC₅₀ value.[7]
3. Proteolytic Degradation Assay
This assay assesses the stability of the peptide agonists in a biologically relevant matrix.
-
Incubation: [MePhe7]-NKB or senktide is incubated at 37°C in either animal serum (e.g., pig serum) or hypothalamic extracts.[6][7]
-
Sampling: Aliquots of the reaction mixture are taken at various time points.
-
Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) with detection at 220 nm to separate and quantify the remaining intact peptide and any degradation products.[6][7]
-
Data Analysis: The percentage of the intact peptide remaining over time is plotted to determine its degradation profile.
Discussion and Summary
The experimental data reveal a clear distinction between [MePhe7]-NKB and senktide.
-
Potency and Affinity: While both are highly potent and selective NK3R agonists, some studies suggest [MePhe7]-NKB has a higher binding affinity and functional potency compared to senktide in certain in vitro assays.[4] For instance, in one study using an inositol phosphate accumulation assay, [MePhe7]-NKB was roughly ten times more potent than senktide (EC₅₀ of 0.5 nM vs. 5.1 nM, respectively).[4] However, other assays, such as calcium mobilization, show senktide to be exceptionally potent, with EC₅₀ values in the low picomolar to nanomolar range.[6][7] This variability underscores the importance of considering the specific experimental context.
-
Metabolic Stability: The most significant difference lies in their metabolic stability. [MePhe7]-NKB is rapidly degraded by proteases present in both serum and brain tissue extracts.[6][7] In contrast, senktide demonstrates high resistance to proteolytic degradation under the same conditions.[6][7] This makes senktide a far more suitable agent for in vivo experiments, as its stability ensures more reliable and prolonged target engagement following administration.[7][9] The inconsistent results reported in some early in vivo studies with NK3R agonists may be attributable to the enzymatic degradation of the peptides used.[6]
For in vitro studies in controlled environments where protease activity is minimized, both [MePhe7]-NKB and senktide are effective tools for activating the NK3R. [MePhe7]-NKB may offer higher potency in some assay formats. However, for in vivo research or experiments involving biological fluids or tissue homogenates, senktide is the superior choice due to its robust metabolic stability.[7] Its resistance to degradation ensures sustained receptor activation, leading to more reproducible and interpretable physiological results.[6][7]
References
- 1. Tachykinin receptor 3 - Wikipedia [en.wikipedia.org]
- 2. Structure–activity relationship study on senktide for development of novel potent neurokinin-3 receptor selective agonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00514G [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Functional expression of a novel human neurokinin-3 receptor homolog that binds [3H]senktide and [125I-MePhe7]neurokinin B, and is responsive to tachykinin peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Endogenous Neurokinin B vs. [MePhe7]-Neurokinin B for NK3 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of endogenous neurokinin B (NKB) and its synthetic analog, [MePhe7]-neurokinin B ([MePhe7]-NKB), as agonists for the neurokinin-3 receptor (NK3R). This document is intended to assist researchers in selecting the appropriate ligand for their experimental needs by presenting objective data on their pharmacological properties, along with detailed experimental protocols and visual aids for key concepts.
Introduction to Neurokinin B and this compound
Endogenous neurokinin B is a decapeptide neurotransmitter belonging to the tachykinin family. It plays a crucial role in the regulation of reproductive function through its high-affinity interaction with the G-protein coupled neurokinin-3 receptor (NK3R). Loss-of-function mutations in either NKB or its receptor are associated with hypogonadotropic hypogonadism.
This compound is a synthetic analog of NKB where the phenylalanine at position 7 is replaced with N-methylphenylalanine. This modification was designed to alter the peptide's pharmacological properties, including its binding affinity and stability.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the binding affinities and functional potencies of endogenous NKB and [MePhe7]-NKB for the human NK3 receptor, as determined by various in vitro studies. These values represent the concentration of the ligand required to elicit a half-maximal response (EC50) or to inhibit the binding of a radiolabeled ligand by 50% (IC50). Lower values indicate higher potency and affinity, respectively.
Table 1: Binding Affinity (IC50) for Human NK3 Receptor
| Ligand | IC50 (nM) | Radioligand Used | Cell Line | Reference |
| Endogenous Neurokinin B | 13 - 18.3 | [3H]senktide, [125I-MePhe7]-NKB | CHO, HEK 293 | [1][2] |
| This compound | 3 - 5.3 | [3H]senktide, [125I-MePhe7]-NKB | CHO, HEK 293 | [1][2][3] |
Table 2: Functional Potency (EC50) at Human NK3 Receptor
| Ligand | EC50 (nM) | Assay Type | Cell Line | Reference |
| Endogenous Neurokinin B | 1.1 - 9.3 | Inositol Phosphate Accumulation, Calcium Mobilization | CHO | [1] |
| This compound | 0.5 - 0.6 | Inositol Phosphate Accumulation, Calcium Mobilization | CHO | [1] |
As the data indicates, [MePhe7]-NKB generally exhibits a higher binding affinity and functional potency for the NK3R compared to endogenous NKB.
Signaling Pathways
Both endogenous NKB and [MePhe7]-NKB activate the NK3R, which is primarily coupled to the Gq/11 family of G proteins. This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these initial events, activation of the mitogen-activated protein kinase (MAPK) pathway has also been reported.
NK3R signaling cascade initiated by ligand binding.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands, such as endogenous NKB and [MePhe7]-NKB, by measuring their ability to compete with a radiolabeled ligand for binding to the NK3R.
Materials:
-
CHO-K1 cells stably expressing human NK3R
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and protease inhibitors
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radioligand: [125I-MePhe7]-Neurokinin B (specific activity ~2000 Ci/mmol)
-
Unlabeled ligands: Endogenous Neurokinin B, this compound
-
Non-specific binding control: High concentration of an unlabeled NK3R antagonist (e.g., 1 µM SB222200)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1-hNK3R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of the unlabeled competitor ligand (endogenous NKB or [MePhe7]-NKB).
-
Add 50 µL of the radioligand ([125I-MePhe7]-NKB) at a final concentration close to its Kd (e.g., 0.1-0.2 nM).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a radioligand competition binding assay.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of NK3R by an agonist.
Materials:
-
CHO-K1 cells stably expressing human NK3R
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Black, clear-bottom 96-well microplates
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional, to prevent dye leakage)
-
Agonists: Endogenous Neurokinin B, this compound
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed CHO-K1-hNK3R cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.
-
Culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid can be added at a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Agonist Stimulation and Measurement:
-
Prepare serial dilutions of the agonists (endogenous NKB and [MePhe7]-NKB) in HBSS at 2-5 times the final desired concentration.
-
Place the cell plate and the agonist plate in the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Automatically inject the agonist solutions into the corresponding wells while continuously recording the fluorescence.
-
Continue recording for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax).
-
Plot the ΔF or the ratio ΔF/F0 against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Workflow for a calcium mobilization assay.
Conclusion
Both endogenous neurokinin B and this compound are valuable tools for studying the NK3 receptor. [MePhe7]-NKB offers the advantage of higher potency and affinity, which may be beneficial in experimental setups requiring a strong and sustained receptor activation. Conversely, endogenous NKB is the natural ligand and may be more appropriate for studies aiming to mimic physiological conditions. The choice between these two agonists will ultimately depend on the specific research question and experimental design. This guide provides the necessary data and protocols to make an informed decision and to design and execute robust experiments targeting the NK3 receptor.
References
A Comparative Guide to the Potency of [MePhe7]-Neurokinin B and Other Neurokinin B Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic Neurokinin B (NKB) receptor (NK3R) agonist, [MePhe7]-Neurokinin B, with the endogenous ligand, Neurokinin B, and another widely used synthetic agonist, Senktide. The data presented herein has been compiled from peer-reviewed studies to assist researchers in selecting the appropriate agonist for their experimental needs.
Quantitative Comparison of Agonist Potency
The potency of this compound, Neurokinin B, and Senktide at the human NK3 receptor has been evaluated in various in vitro assays. The following table summarizes key parameters such as the half-maximal effective concentration (EC50) and the inhibitory constant (Ki), which are critical indicators of agonist potency and receptor binding affinity, respectively.
| Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Inositol Phosphate Accumulation | CHO | EC50 | 0.5 - 0.6 | [1] |
| Radioligand Binding ([³H]senktide) | CHO | IC50 | 5.3 | [1] | |
| Radioligand Binding ([¹²⁵I][MePhe7]NKB) | CHO | Ki | 3 | [2][3] | |
| Neurokinin B | Inositol Phosphate Accumulation | CHO | EC50 | 1.1 - 9.3 | [1] |
| Radioligand Binding ([³H]senktide) | CHO | IC50 | 13 | [1] | |
| Senktide | Inositol Phosphate Accumulation | CHO | EC50 | 0.5 - 7.1 | [1][2] |
| Radioligand Binding ([³H]senktide) | CHO | IC50 | 84 | [1] |
Note: CHO refers to Chinese Hamster Ovary cells. Lower EC50 and Ki/IC50 values indicate higher potency and binding affinity, respectively.
NK3 Receptor Signaling Pathway
Activation of the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor (GPCR), by an agonist such as this compound, initiates a well-defined intracellular signaling cascade. The receptor couples to the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to the dissociation of the Gq subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.
References
Cross-Reactivity Profile of [MePhe7]-Neurokinin B with Tachykinin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the synthetic peptide [MePhe7]-Neurokinin B ([MePhe7]-NKB) with the three main tachykinin receptors: NK1, NK2, and NK3. [MePhe7]-NKB is a potent and highly selective agonist for the neurokinin-3 (NK3) receptor, a class A G-protein coupled receptor.[1] The tachykinin family of receptors, which also includes the NK1 and NK2 subtypes, plays a crucial role in a variety of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction.[2] Understanding the selectivity profile of ligands like [MePhe7]-NKB is critical for their use as research tools and for the development of targeted therapeutics.
Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the binding affinities and functional potencies of this compound and the closely related selective NK3 receptor agonist, senktide, at the human tachykinin receptors. The data clearly demonstrates the exceptional selectivity of these compounds for the NK3 receptor.
| Ligand | Receptor | Binding Affinity (IC50/Ki, nM) | Functional Potency (EC50, nM) |
| This compound | NK1 | > 60,000 (estimated) | > 60,000 (estimated) |
| NK2 | > 60,000 (estimated) | > 60,000 (estimated) | |
| NK3 | 3.3 ± 0.5[3] | 0.5[4] | |
| Senktide | NK1 | > 60,000[4] | Inactive[5] |
| NK2 | > 60,000[4] | Inactive[5] | |
| NK3 | 15.1 ± 2.6[3] | 5.1[4] |
Note: The high selectivity of senktide (>60,000-fold for NK3 over NK1 and NK2) is used as a reference for the estimated low affinity and potency of the structurally and functionally similar [MePhe7]-NKB at NK1 and NK2 receptors.[4]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key types of experiments used to determine the cross-reactivity of ligands with tachykinin receptors.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a ligand for a receptor. In the context of [MePhe7]-NKB, these assays typically involve the use of a radiolabeled form of a high-affinity NK3 receptor ligand, such as [¹²⁵I][MePhe7]neurokinin B, to label the receptors in a preparation of cells or tissues that express the receptor of interest.
Protocol Outline:
-
Membrane Preparation:
-
Cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the human NK1, NK2, or NK3 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I][MePhe7]neurokinin B).
-
Increasing concentrations of the unlabeled competitor ligand ([MePhe7]-NKB) are added to the incubation mixture.
-
The reaction is incubated at room temperature for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The data are analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays: Calcium Mobilization
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Tachykinin receptors are coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium concentration.[1]
Protocol Outline:
-
Cell Preparation:
-
Cells expressing the tachykinin receptor of interest are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will fluoresce upon binding to calcium.
-
-
Agonist Stimulation:
-
The cells are washed to remove excess dye.
-
Increasing concentrations of the agonist ([MePhe7]-NKB) are added to the wells.
-
-
Signal Detection:
-
The fluorescence intensity in each well is measured over time using a fluorescence plate reader.
-
An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
-
Data Analysis:
-
The peak fluorescence response at each agonist concentration is determined.
-
The data are plotted to generate a dose-response curve, from which the concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.
-
Visualizing Tachykinin Signaling and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Tachykinin signaling pathway.
Caption: Workflow for assessing receptor cross-reactivity.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective NK3 receptor agonist senktide excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of [MePhe7]-NKB and other NK3R agonists
A Comparative Analysis of [MePhe7]-NKB and Other Neurokinin-3 Receptor (NK3R) Agonists
This guide provides a detailed comparative analysis of [MePhe7]-Neurokinin B ([MePhe7]-NKB) and other selective agonists for the Neurokinin-3 Receptor (NK3R). The NK3R, a G-protein coupled receptor (GPCR), is a key component in various physiological processes, including reproductive function and thermoregulation.[1][2] Its primary endogenous ligand is Neurokinin B (NKB).[3] Synthetic agonists such as [MePhe7]-NKB and senktide are crucial tools for researchers investigating the function of the NK3R system.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data.
Performance Comparison of NK3R Agonists
The relative potency and binding affinity of NK3R agonists are critical parameters for their use in experimental settings. [MePhe7]-NKB consistently demonstrates high affinity and potency for the human NK3R, often greater than the endogenous ligand, NKB, and the other commonly used synthetic agonist, senktide.[4][5]
The table below summarizes key quantitative data from studies characterizing these agonists at the human NK3 receptor expressed in cell lines. Binding affinity is presented as the half-maximal inhibitory concentration (IC50) from competitive binding assays, while functional potency is shown as the half-maximal effective concentration (EC50) from inositol phosphate accumulation assays.
| Compound | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) | Cell Line |
| [MePhe7]-NKB | 3.3 ± 0.5[4] | 0.6[5] | HEK293 / CHO |
| Neurokinin B (NKB) | 18.3 ± 3.3[4] | 9.3[5] | HEK293 / CHO |
| Senktide | 15.1 ± 2.6[4] | 7.1[5] | HEK293 / CHO |
Data represents the mean ± standard error from cited studies. Lower values indicate higher affinity/potency.
NK3R Signaling Pathway
The NK3R is a Gq-protein coupled receptor.[6] Upon agonist binding, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[6] This calcium release is a hallmark of NK3R activation and initiates various downstream cellular responses.[6][7]
Experimental Protocols
The characterization of NK3R agonists relies on a set of standardized in vitro assays. Below are detailed methodologies for three key experiments used to determine the binding affinity and functional potency of compounds like [MePhe7]-NKB.
Radioligand Competition Binding Assay
This assay measures the affinity of an unlabeled test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the NK3 receptor.[8][9][10]
-
Objective : To determine the inhibition constant (Ki) or IC50 value of a test agonist.
-
Materials :
-
Cell membranes prepared from a cell line stably expressing human NK3R (e.g., HEK293 or CHO cells).[4][11]
-
Radiolabeled NK3R ligand (e.g., [125I][MePhe7]-NKB).[4][5][11]
-
Unlabeled test compounds ([MePhe7]-NKB, NKB, senktide, etc.).
-
Binding buffer (e.g., Tris-based buffer with BSA and protease inhibitors).
-
Glass fiber filters (e.g., GF/C).[5]
-
Scintillation counter.
-
-
Procedure :
-
In a multi-well plate, incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand (e.g., [125I][MePhe7]-NKB).
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 2 hours at 4°C).[5]
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free (unbound) radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.[5]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay quantifies the accumulation of inositol phosphates, a downstream product of NK3R activation via the Gq pathway.[6][12]
-
Objective : To determine the functional potency (EC50) and efficacy of a test agonist.
-
Materials :
-
Intact cells expressing human NK3R (e.g., CHO or HASM cells).[5][6]
-
Labeling medium containing myo-[3H]inositol.[6]
-
Stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IP metabolites.[12]
-
Test agonists at various concentrations.
-
Trichloroacetic acid (TCA) or methanol to terminate the reaction.[13]
-
Anion exchange chromatography columns.
-
-
Procedure :
-
Culture the NK3R-expressing cells in a multi-well plate.
-
Label the cells by incubating them overnight with medium containing myo-[3H]inositol, which is incorporated into membrane phosphoinositides like PIP2.[6]
-
Wash the cells to remove unincorporated [3H]inositol.
-
Pre-incubate the cells in a buffer containing LiCl.
-
Add varying concentrations of the test agonist and incubate for a defined period (e.g., 60 minutes).
-
Terminate the stimulation by adding ice-cold TCA or methanol.[13]
-
Extract the soluble inositol phosphates.
-
Separate the total [3H]-inositol phosphates from free [3H]-inositol using anion exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Plot the amount of [3H]-IP accumulated against the log concentration of the agonist to determine the EC50 value.
-
Calcium Mobilization Assay
This is a high-throughput functional assay that measures the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.[7][14]
-
Objective : To measure the potency (EC50) of an agonist in real-time.
-
Materials :
-
Intact cells expressing human NK3R (e.g., CHO cells).[7]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Calcium Assay Kit).[7]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test agonists at various concentrations.
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
-
-
Procedure :
-
Plate the NK3R-expressing cells in a 96-well or 384-well black, clear-bottom plate and incubate overnight.[7]
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).[7] The dye enters the cell and is cleaved into its active, calcium-sensitive form.
-
Wash the cells to remove excess extracellular dye.
-
Place the plate into the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
The peak fluorescence response is measured for each agonist concentration.
-
Plot the peak response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.
-
References
- 1. apexbt.com [apexbt.com]
- 2. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional expression of a novel human neurokinin-3 receptor homolog that binds [3H]senktide and [125I-MePhe7]neurokinin B, and is responsive to tachykinin peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurokinin3-receptors are linked to inositol phospholipid hydrolysis in the guinea-pig ileum longitudinal muscle-myenteric plexus preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. m.youtube.com [m.youtube.com]
Validating NK3 Receptor Activation: A Comparative Guide to [MePhe7]-Neurokinin B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [MePhe7]-Neurokinin B's performance in activating the Neurokinin 3 (NK3) receptor against other alternatives, supported by experimental data. Detailed methodologies for key experiments are also presented to facilitate study replication and extension.
The tachykinin neurokinin-3 receptor (NK3R) is a G-protein coupled receptor primarily activated by its endogenous ligand, Neurokinin B (NKB).[1][2][3] This receptor is a crucial component of the hypothalamic-pituitary-gonadal axis and is implicated in various physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.[2][4][5] Dysregulation of the NKB/NK3R signaling pathway has been linked to conditions such as polycystic ovary syndrome (PCOS), endometriosis, and menopausal vasomotor symptoms, making the NK3 receptor a significant therapeutic target.[6][7][8]
This compound is a potent and selective synthetic agonist of the NK3 receptor.[2][3][9][10] Its utility in research is underscored by its ability to specifically probe the function of the NK3 receptor, aiding in the elucidation of its physiological roles and the development of novel therapeutics.
Comparative Agonist Performance at the NK3 Receptor
The activation of the NK3 receptor by this compound has been quantitatively compared with the endogenous ligand Neurokinin B and another widely used synthetic agonist, Senktide. The following table summarizes their potency in various in vitro assays.
| Agonist | Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| This compound | Inositol Phospholipid Hydrolysis | CHO cells (human NK3R) | EC50 | 0.6 | [9] |
| Spontaneous [3H]DA Release | Gerbil Mesencephalon | EC50 | 3 | [2] | |
| Competition Binding ([3H]senktide) | CHO cells (human NK3R) | IC50 | 12 | [9] | |
| Neurokinin B (NKB) | Inositol Phospholipid Hydrolysis | CHO cells (human NK3R) | EC50 | 4.2 - 9.3 | [9] |
| Senktide | Inositol Phospholipid Hydrolysis | CHO cells (human NK3R) | EC50 | 0.5 - 7.1 | [9][11] |
| Spontaneous [3H]DA Release | Gerbil Mesencephalon | EC50 | 0.58 | [2] | |
| Dopaminergic Neuron Excitation | Rat Substantia Nigra | EC50 | 41.2 ± 9 | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for accurate replication and validation of these findings.
Inositol Phosphate Accumulation Assay
This assay quantifies the intracellular accumulation of inositol phosphates (IPs), a downstream signaling product of Gq-coupled GPCRs like the NK3 receptor.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are stably transfected with the human NK3 receptor cDNA using standard transfection protocols.
-
Transfected cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
2. Cell Labeling:
-
Cells are seeded into 24-well plates and grown to near confluency.
-
The cells are then labeled overnight with myo-[3H]inositol (1 µCi/mL) in an inositol-free medium.
3. Agonist Stimulation:
-
The labeling medium is removed, and the cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution) containing 10 mM LiCl.
-
Cells are pre-incubated with the buffer for 15 minutes at 37°C.
-
Varying concentrations of this compound, Neurokinin B, or Senktide are added, and the cells are incubated for an additional 30-60 minutes at 37°C.
4. Inositol Phosphate Extraction and Quantification:
-
The reaction is terminated by the addition of a cold formic acid solution.
-
The cell lysates are collected, and the inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.
5. Data Analysis:
-
The data are normalized to the basal levels of IP accumulation.
-
EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation, another hallmark of Gq-coupled receptor signaling.
1. Cell Culture:
-
Cells expressing the NK3 receptor (e.g., CHO-NK3R or neuronal cells) are grown on glass coverslips.
2. Fluorescent Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C.
3. Agonist Application and Imaging:
-
The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
A baseline fluorescence is recorded before the application of the agonist.
-
A specific concentration of this compound or other agonists is applied via the perfusion system.
-
Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.
4. Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of emissions at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
-
Concentration-response curves are generated to determine the EC50 of the agonist.
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in validating NK3 receptor activation, the following diagrams have been generated.
Caption: NK3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Activation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Increase in neurokinin B expression and in tachykinin NK(3) receptor-mediated response and expression in the rat uterus with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Puberty - Wikipedia [en.wikipedia.org]
- 5. Neurokinin B and the hypothalamic regulation of reproduction. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 8. womensmentalhealth.org [womensmentalhealth.org]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
Pharmacological Profile of [MePhe7]-Neurokinin B: A Cross-Species Comparison for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the pharmacological properties of [MePhe7]-Neurokinin B ([MePhe7]-NKB), a potent and selective agonist for the tachykinin NK3 receptor. Significant variations in the pharmacological profile of this compound have been observed across different species, a critical consideration for researchers in drug development and neuroscience. This document outlines these differences, presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Data Presentation: Quantitative Comparison of this compound Activity
The following tables summarize the binding affinity and functional potency of [MePhe7]-NKB and related ligands at the NK3 receptor across various species. These values highlight the notable disparities, particularly between rodent and primate species.
Table 1: Binding Affinity (Ki/IC50 in nM) of Tachykinin Ligands at the NK3 Receptor
| Ligand | Human | Guinea Pig | Rat |
| [MePhe7]-NKB | IC50 = 3[1] | - | - |
| Neurokinin B | IC50 = 1.5[2] | - | IC50 = 4[2] |
| SR 48968 (antagonist) | Ki = 287[3] | Ki = 205[3] | >10,000[4] |
| SR 142801 (antagonist) | Ki = 0.40[4] | - | Ki = 11.0[4] |
| PD 154740 (antagonist) | Ki = 40[4] | - | Ki = 2450[4] |
| PD 157672 (antagonist) | Ki = 12[4] | - | Ki = 288[4] |
Table 2: Functional Potency (EC50 in nM) of Tachykinin Agonists at the NK3 Receptor
| Agonist | Human NK3 Receptor | Human NK3 Receptor Homolog |
| [MePhe7]-NKB | 0.6[5] | 0.6[5] |
| Neurokinin B | 9.3[5] | 4.2[5] |
| Senktide | 7.1[5] | 2.8[5] |
| Neurokinin A | 54[5] | 237[5] |
| Substance P | 214[5] | 552[5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the pharmacology of [MePhe7]-NKB.
Radioligand Binding Assay for NK3 Receptor
This protocol describes a competitive binding assay using [125I]this compound to determine the affinity of unlabeled ligands for the NK3 receptor.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human, rat, or guinea pig NK3 receptor.
-
[125I]this compound (Radioligand).
-
Unlabeled [MePhe7]-NKB or other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 µM phosphoramidon, 4 µg/ml chymostatin, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA.
-
96-well filter plates (e.g., Millipore GF/C).
-
Scintillation fluid and a beta-scintillation counter.
Procedure:
-
In a 96-well plate, combine 50 µL of assay buffer, 25 µL of radioligand solution (e.g., 0.3 nM [125I-MePhe7]NKB[5]), and 25 µL of competing unlabeled ligand at various concentrations.
-
To initiate the binding reaction, add 100 µL of the cell membrane suspension (containing 10-20 µg of protein).
-
Incubate the mixture for 60 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity retained on the filters using a beta-scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled [MePhe7]-NKB.
-
Data are analyzed using non-linear regression to determine the IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following NK3 receptor activation by an agonist.
Materials:
-
CHO cells stably expressing the NK3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
[MePhe7]-NKB or other agonists.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for a short period.
-
Inject the agonist at various concentrations and continue to monitor the fluorescence intensity over time (typically for 1-2 minutes).
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Data are analyzed by plotting the peak fluorescence response against the agonist concentration to determine the EC50 value.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway activated by [MePhe7]-NKB and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the binding of [125I-iodo-histidyl, methyl-Phe7] neurokinin B to the neurokinin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of [125I][MePhe7]neurokinin B binding to tachykinin NK3 receptors: evidence for interspecies variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two classes of structurally different antagonists display similar species preference for the human tachykinin neurokinin3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Senktide as a Selective Alternative to [MePhe7]-Neurokinin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of senktide and [MePhe7]-Neurokinin B ([MePhe⁷]-NKB), two widely used agonists for the neurokinin-3 receptor (NK3R). This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to aid researchers in selecting the appropriate tool for their specific needs.
Introduction
Senktide and [MePhe⁷]-NKB are synthetic peptide agonists that preferentially target the NK3R, a G-protein coupled receptor predominantly expressed in the central nervous system. The NK3R and its endogenous ligand, neurokinin B (NKB), are implicated in a variety of physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion, pain perception, and thermoregulation.[1][2][3] The selectivity and potency of agonists like senktide and [MePhe⁷]-NKB are critical for elucidating the specific roles of the NK3R in these pathways. This guide offers a direct comparison to inform experimental design and compound selection.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of senktide and [MePhe⁷]-NKB for the human NK3 receptor.
| Compound | Receptor | Assay Type | Radioligand | IC50 (nM) | Reference |
| Senktide | NK3R | Competition Binding | [³H]senktide | 84 | [4] |
| [MePhe⁷]-NKB | NK3R | Competition Binding | [³H]senktide | 5.3 | [4] |
| Senktide | NK3R | Competition Binding | ¹²⁵I-[MePhe⁷]-NKB | 15.1 ± 2.6 | [5] |
| [MePhe⁷]-NKB | NK3R | Competition Binding | ¹²⁵I-[MePhe⁷]-NKB | 3.3 ± 0.5 | [5] |
| [MePhe⁷]-NKB | NK3R | Competition Binding | - | 3 | [6] |
Table 1: Comparative Binding Affinities (IC50) at the NK3 Receptor.
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| Senktide | NK3R | Inositol Phosphate Accumulation | 7.1 | [4] |
| [MePhe⁷]-NKB | NK3R | Inositol Phosphate Accumulation | 0.6 | [4] |
Table 2: Comparative Functional Potency (EC50) at the NK3 Receptor.
Based on the available data, [MePhe⁷]-NKB demonstrates a higher binding affinity and functional potency for the NK3R compared to senktide.[4][5] The rank order of potency at the NK3 receptor is [MePhe⁷]-NKB > senktide.[5]
Receptor Selectivity Profile
While both compounds are potent NK3R agonists, their activity at other neurokinin receptors (NK1R and NK2R) is a key differentiator. Senktide is well-characterized as a highly selective NK3R agonist. In contrast, comprehensive quantitative data for the selectivity of [MePhe⁷]-NKB across NK1R and NK2R is less consistently reported in the literature.
Signaling Pathway
Activation of the NK3R by either senktide or [MePhe⁷]-NKB initiates a canonical Gq protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8]
References
- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
A Comparative Analysis of Binding Affinities for Neurokinin B Receptor Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of [MePhe7]-Neurokinin B and other key ligands to the Neurokinin-3 receptor (NK3R). The information is supported by experimental data to facilitate informed decisions in drug discovery and neuroscience research.
The Neurokinin-3 receptor (NK3R) is a G-protein coupled receptor that plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion. Its endogenous ligand is Neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The development of synthetic agonists and antagonists targeting NK3R is of significant interest for therapeutic applications in areas such as reproductive health and neurological disorders. This guide compares the binding affinities of the endogenous ligand, NKB, a synthetic agonist, this compound, another potent agonist, Senktide, and a non-peptide antagonist, Osanetant.
Comparative Binding Affinity Data
The binding affinities of these ligands to the human NK3R are typically determined through in vitro radioligand binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are measures of a ligand's potency in binding to the receptor. A lower value indicates a higher binding affinity.
| Ligand | Ligand Type | Receptor | Binding Affinity (IC50/Ki) |
| Neurokinin B (NKB) | Endogenous Agonist | Human NK3R | ~10 nM (IC50)[1] |
| This compound | Synthetic Agonist | Human NK3R | 3 nM (IC50) |
| Senktide | Synthetic Agonist | Human NK3R | 0.56 nM (IC50)[2][3] |
| Osanetant | Synthetic Antagonist | Human NK3R | 0.8 nM (IC50) |
Experimental Protocols
The determination of binding affinities for NK3R ligands is predominantly carried out using competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand to compete with a radiolabeled ligand for binding to the receptor.
Radioligand Binding Assay Protocol
A standard protocol for a competitive radioligand binding assay for the NK3R is as follows:
-
Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) that have been engineered to express the human NK3R. The cells are homogenized and centrifuged to isolate the cell membranes containing the receptor.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NK3R ligand (e.g., [¹²⁵I]-[MePhe⁷]-Neurokinin B) and varying concentrations of the unlabeled competitor ligand being tested.
-
Equilibrium: The incubation is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The mixture is then rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (the IC50 value). The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of the radioligand binding assay and the signaling pathway of the NK3 receptor.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for [MePhe7]-Neurokinin B
Researchers and laboratory professionals handling [MePhe7]-Neurokinin B must adhere to rigorous safety and disposal protocols to ensure a secure research environment. While specific disposal instructions for this compound are not explicitly detailed in available safety data sheets for the broader neurokinin family, established best practices for the disposal of non-hazardous chemical and peptide waste should be followed. This ensures minimal environmental impact and maintains personnel safety.
Personal Protective Equipment and Handling
When working with this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, laboratory coats, and appropriate gloves to prevent skin and eye contact.[1][2] All handling should occur in a well-ventilated area to avoid inhalation of any aerosolized particles.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the compound in a freezer.[1] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month in sealed containers, protected from moisture.[3]
| Parameter | Condition | Duration |
| Compound Storage | Freezer | Not specified |
| Stock Solution Storage | -80°C | 6 months |
| Stock Solution Storage | -20°C | 1 month |
Spill and Accidental Release Measures
In the event of a spill, personnel should wear appropriate PPE. The spilled material should be carefully swept up and collected into a suitable, labeled container for disposal.[1] It is important to avoid generating dust during the cleanup process.[1] The area of the spill should then be thoroughly cleaned. It is advised that this material should not be released into the environment.[1]
Disposal Workflow
The proper disposal of this compound and its associated waste should follow a structured procedure to ensure safety and compliance with laboratory standards. This involves segregation of waste, appropriate containment, and disposal through a certified chemical waste management service.
First-Aid Procedures
In case of accidental exposure, the following first-aid measures should be taken:
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4]
-
Skin Contact: While generally not irritating, it is advisable to wash the affected area with soap and water.[4]
-
Eye Contact: Rinse the eyes for several minutes with running water.[4]
-
Ingestion: If symptoms develop, consult a doctor.[4]
It is important to note that based on available safety data for related compounds like Neurokinin A and Neurokinin B, they are not classified as hazardous substances.[4] However, adherence to standard laboratory safety protocols is always recommended.
References
Essential Safety and Operational Guide for Handling [MePhe7]-Neurokinin B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with [MePhe7]-Neurokinin B. The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide, thereby fostering a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure safety when handling this compound in both lyophilized and solubilized forms.[1][2][3][4]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes of the peptide solution. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the peptide. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from accidental spills. |
Operational Plan: From Storage to Experimentation
Proper handling and storage are vital to maintain the integrity and activity of this compound.[5][6][7]
Storage of Lyophilized Peptide:
-
Short-term: Store at -20°C.
-
Long-term: For extended storage, maintain at -80°C in a tightly sealed container to prevent moisture absorption.[5][6]
Reconstitution Protocol:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.
-
Refer to the manufacturer's instructions for the recommended solvent. High-purity water or a suitable buffer is commonly used.
-
To prepare a stock solution, dissolve the peptide in the appropriate solvent to a concentration higher than the final experimental concentration. For example, a stock solution of 12.5 mg/mL in DMSO can be prepared.[5]
-
If the peptide is difficult to dissolve, sonication may be used.
Experimental Use:
-
For in vivo studies, the stock solution can be diluted with saline or other appropriate buffers. An example of a final solution preparation involves adding 100 μL of a 12.5 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[5]
-
This compound is a potent agonist of the Neurokinin 3 receptor (NK3R) and is often used in studies related to gonadotropin-releasing hormone (GnRH) secretion.[5][8]
Storage of Peptide Solutions:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use and -80°C for long-term storage.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. All disposal procedures must comply with local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: Unused lyophilized peptide, contaminated vials, and PPE (gloves, etc.) should be disposed of in a designated chemical waste container.
-
Liquid Waste: Unused peptide solutions and any buffers containing the peptide should be collected in a clearly labeled hazardous waste container. Do not pour down the drain unless authorized by your institution's environmental health and safety department.
-
Sharps Waste: Any needles or syringes used for injections must be disposed of in a designated sharps container.
Decontamination:
-
Work surfaces should be decontaminated after handling the peptide. A standard laboratory disinfectant is generally sufficient.
Signaling Pathway and Experimental Workflow
This compound acts as an agonist for the NK3R, which is involved in the regulation of GnRH secretion.
The following diagram illustrates a general workflow for handling this compound from receipt to disposal.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bachem.com [bachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Neurokinin B signalling in the human reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
